PLpro-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H33N3O |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
5-[3-(dimethylamino)azetidin-1-yl]-2-methyl-N-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]benzamide |
InChI |
InChI=1S/C26H33N3O/c1-18-11-12-20(29-16-21(17-29)28(2)3)15-23(18)25(30)27-26(13-14-26)24-10-6-8-19-7-4-5-9-22(19)24/h6,8,10-12,15,21H,4-5,7,9,13-14,16-17H2,1-3H3,(H,27,30) |
InChI Key |
XTLCPAIPUBBEKW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PLpro-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLpro-IN-5 is a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and a key antagonist of the host's innate immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its direct interaction with the PLpro enzyme and its subsequent effects on viral function. This document details the available quantitative data, outlines the experimental protocols used to characterize this inhibitor, and presents visual representations of its mechanism and the relevant biological pathways.
Introduction to SARS-CoV-2 PLpro
The SARS-CoV-2 genome encodes two essential proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). PLpro is a domain within the large non-structural protein 3 (nsp3) and plays a dual role in the viral life cycle. Firstly, it is responsible for the proteolytic cleavage of the viral polyproteins pp1a and pp1ab at three specific sites to release nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex. Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and interferon-stimulated gene 15 (ISG15) protein modifications from host proteins. This activity helps the virus to evade the host's innate immune response, making PLpro a prime target for antiviral drug development.
This compound: A Potent Inhibitor of PLpro
This compound has been identified as a potent inhibitor of the SARS-CoV-2 PLpro. The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PLpro.
Biochemical Activity
The inhibitory potency of this compound against the PLpro enzyme has been quantified through biochemical assays. The available data is summarized in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 91.14 nM | In vitro enzymatic assay | [1] |
Table 1: Biochemical potency of this compound against SARS-CoV-2 PLpro.
Antiviral Activity
This compound demonstrates broad-spectrum antiviral activity, showing efficacy against SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The inhibition of PLpro by this compound disrupts the viral replication cycle and is expected to restore the host's innate immune response.
Mechanism of Action: Visualized
To illustrate the mechanism of action of this compound, the following diagrams depict the key viral and host pathways affected by its inhibitory activity.
Figure 1: Mechanism of action of this compound. This compound inhibits the enzymatic activity of SARS-CoV-2 PLpro, thereby blocking both the processing of the viral polyprotein, which is essential for viral replication, and the deubiquitination/deISGylation of host proteins, a key mechanism of viral immune evasion.
Experimental Protocols
The following are generalized protocols for the key experiments typically used to characterize PLpro inhibitors like this compound. Specific details for this compound would be found within the referenced patent CN116969941A.
PLpro Enzymatic Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the proteolytic activity of PLpro.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a solution of PLpro enzyme in assay buffer to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: General workflow for an in vitro PLpro enzymatic inhibition assay.
Antiviral Cell-Based Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Objective: To determine the EC50 value of this compound against SARS-CoV-2.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, cytopathic effect (CPE) assay, or immunofluorescence staining for viral antigens)
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication using a chosen method.
-
Determine the percentage of viral inhibition for each compound concentration relative to the untreated, infected control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Concurrently, a cytotoxicity assay (e.g., CCK-8 or MTT) should be performed to determine the concentration at which the compound is toxic to the cells (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).
Figure 3: General workflow for a cell-based antiviral assay.
Conclusion
This compound is a potent inhibitor of the SARS-CoV-2 papain-like protease with significant potential as an antiviral agent. Its mechanism of action involves the direct inhibition of PLpro's enzymatic functions, which are crucial for both viral polyprotein processing and the evasion of the host's innate immune system. Further detailed studies, as likely described in patent CN116969941A, are essential for a complete understanding of its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PLpro inhibitors.
References
PLpro-IN-5: A Technical Guide to IC50 Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PLpro-IN-5, a potent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. The document details the methodologies for determining its half-maximal inhibitory concentration (IC50) and explores its mechanism of action by illustrating its impact on crucial host signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound and other representative PLpro inhibitors is summarized in the table below. This allows for a comparative analysis of their efficacy.
| Inhibitor | Target Protease | IC50 Value | Assay Type | Reference |
| This compound (compound 21) | Pan-Coronavirus PLpro | 91.14 nM | Not Specified in abstract | CN116969941A |
| GRL-0617 | SARS-CoV PLpro | 0.6 µM | Not Specified in abstract | [1] |
| GRL-0617 | SARS-CoV-2 PLpro | Micromolar range | Not Specified in abstract | [1] |
| Jun9-13-7 | SARS-CoV-2 PLpro | 7.29 ± 1.03 µM | FRET-based enzymatic assay | [2] |
| Jun9-13-9 | SARS-CoV-2 PLpro | 6.67 ± 0.05 µM | FRET-based enzymatic assay | [2] |
| Olmutinib | SARS-CoV-2 PLpro | 0.54 ± 0.04 µM | FRET-based enzymatic assay | [3] |
| Raloxifene | SARS-CoV-2 PLpro | 3.28 ± 0.29 µM | FRET-based enzymatic assay | |
| Cetylpyridinium chloride | SARS-CoV-2 PLpro | 2.72 ± 0.09 µM | FRET-based enzymatic assay |
Experimental Protocols
The determination of the IC50 value for PLpro inhibitors is crucial for assessing their potency. While the specific protocol for this compound is detailed in patent literature (CN116969941A), this section outlines a standard and widely adopted methodology for measuring PLpro inhibition using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. Additionally, a protocol for a deubiquitinase (DUB) activity assay is provided to assess the inhibitor's effect on a key function of PLpro.
FRET-Based Enzymatic Assay for PLpro Inhibition
This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by PLpro separates the pair, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant SARS-CoV-2 PLpro
-
FRET peptide substrate (e.g., Dabcyl-KTLKGGAPTKVTE-EDANS)
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound or other test compounds
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified PLpro enzyme to the working concentration (e.g., 200 nM) in cold assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the test compound at various concentrations. b. Add the PLpro enzyme solution to each well. c. Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 360 nm and emission at 460 nm). Measurements are typically taken every minute for 60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. b. Normalize the velocities to the control (enzyme without inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Deubiquitinase (DUB) Activity Assay
This assay measures the ability of PLpro to cleave ubiquitin from a substrate, a key mechanism in its interference with host immune signaling.
Materials:
-
Purified recombinant SARS-CoV-2 PLpro
-
Ubiquitinated fluorogenic substrate (e.g., Ub-AMC)
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound or other test compounds
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Preparation: Follow the same steps as in the FRET-based assay.
-
Assay Reaction: a. Add the test compound at various concentrations to the wells of the microplate. b. Add the PLpro enzyme solution. c. Incubate at 37°C for 30 minutes.
-
Initiation of Reaction: Add the Ub-AMC substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) as AMC is released upon cleavage.
-
Data Analysis: Calculate the IC50 value as described for the FRET-based assay.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
PLpro-Mediated Antagonism of Innate Immune Signaling
Coronaviral PLpro plays a critical role in evading the host's innate immune response by targeting key signaling pathways, primarily the IRF3 and NF-κB pathways. PLpro achieves this through its deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 modifications from host proteins.
IRF3 Pathway Interference:
Upon viral recognition by pattern recognition receptors (PRRs) like RIG-I, a signaling cascade is initiated, leading to the phosphorylation and dimerization of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFNs). PLpro disrupts this pathway by deubiquitinating several key components, including RIG-I, STING, TRAF3, TBK1, and IRF3 itself, which prevents their activation and subsequent IFN production.
Caption: PLpro inhibits the IRF3 pathway, which is blocked by this compound.
NF-κB Pathway Interference:
The NF-κB signaling pathway, crucial for the expression of pro-inflammatory cytokines, is also a target of PLpro. PLpro can deubiquitinate TRAF3 and TRAF6, preventing the activation of downstream kinases that lead to the degradation of IκBα. By stabilizing IκBα, PLpro prevents the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.
Caption: PLpro inhibits the NF-κB pathway, an effect countered by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of novel coronaviruses, such as SARS-CoV, MERS-CoV, and SARS-CoV-2, has highlighted the urgent need for broad-spectrum antiviral therapeutics. The papain-like protease (PLpro) is a highly conserved and essential viral enzyme, making it a prime target for drug development. PLpro plays a dual role in the viral life cycle: it is crucial for processing the viral polyprotein and it actively suppresses the host's innate immune response. This whitepaper provides a detailed technical overview of PLpro-IN-5, a potent inhibitor of PLpro, and its potential as a broad-spectrum anti-coronavirus agent. We will delve into its mechanism of action, summarize available quantitative data, provide detailed experimental protocols for its evaluation, and visualize the complex biological pathways involved.
Introduction: The Critical Role of PLpro in Coronavirus Pathogenesis
Coronaviruses are enveloped, positive-sense, single-stranded RNA viruses. Their replication relies on the expression of two large polyproteins, pp1a and pp1ab, which are subsequently cleaved by viral proteases into functional non-structural proteins (nsps). The papain-like protease (PLpro), a domain of nsp3, is responsible for cleaving the N-terminal region of the polyprotein, releasing nsp1, nsp2, and nsp3. These nsps are essential for the formation of the viral replication and transcription complex.
Beyond its role in viral polyprotein processing, PLpro is a key virulence factor that enables coronaviruses to evade the host's innate immune system. PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins. This interference with host ubiquitination and ISGylation pathways disrupts critical antiviral signaling cascades, including the type I interferon (IFN) response, thereby dampening the host's ability to control viral replication. The dual functionality of PLpro in both viral replication and immune evasion makes it an attractive target for antiviral drug development.
This compound: A Potent Inhibitor of Coronavirus PLpro
This compound (also referred to as compound 21 in some literature) is a novel small molecule inhibitor of coronavirus PLpro.
Mechanism of Action
This compound acts as a potent inhibitor of the enzymatic activity of PLpro. By binding to the active site of the protease, it prevents the cleavage of both the viral polyprotein and host cell substrates (ubiquitin and ISG15). This dual inhibition is expected to have a two-pronged antiviral effect:
-
Direct Inhibition of Viral Replication: By blocking the processing of the viral polyprotein, this compound prevents the formation of the replication and transcription complex, thereby directly halting the viral life cycle.
-
Restoration of Host Innate Immunity: By inhibiting the deubiquitinating and deISGylating activity of PLpro, this compound is expected to restore the host's innate immune response, allowing for a more effective antiviral state to be established. Specifically, it is anticipated to rescue the type I interferon signaling pathway, which is a critical component of the early antiviral response.
Quantitative Data on the Antiviral Activity of this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | This compound | Reference |
| IC50 (PLpro) | 91.14 nM | [1] |
| EC50 (SARS-CoV) | Data not publicly available | - |
| EC50 (MERS-CoV) | Data not publicly available | - |
| EC50 (SARS-CoV-2) | Data not publicly available | - |
Note: While the in vitro enzymatic inhibitory activity (IC50) of this compound is known, the cellular antiviral efficacy (EC50) against different coronaviruses has not been made publicly available at the time of this writing. This information is likely contained within patent literature (CN116969941A) that is not yet fully accessible.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PLpro inhibitors like this compound.
PLpro Enzymatic Activity Assay (FRET-based)
This assay is used to determine the in vitro inhibitory activity of a compound against the protease function of PLpro.
Principle: A synthetic peptide substrate containing the PLpro recognition sequence is flanked by a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer or FRET). In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by PLpro, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant coronavirus PLpro enzyme
-
FRET peptide substrate (e.g., containing the RLRGG sequence)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
Test compound (this compound)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant PLpro to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 460 nm) at regular intervals for a specified period (e.g., 60 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE - Reduction Assay)
This assay determines the efficacy of a compound in protecting host cells from virus-induced cell death.
Principle: Coronaviruses typically cause a visible cytopathic effect (CPE) in susceptible cell lines, leading to cell rounding, detachment, and lysis. An effective antiviral agent will inhibit viral replication and thus reduce or prevent the development of CPE.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV and SARS-CoV-2, Huh-7 for MERS-CoV)
-
Coronavirus strain of interest (e.g., SARS-CoV, MERS-CoV, or SARS-CoV-2)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (this compound)
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with the coronavirus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions. This reagent typically measures ATP content, which correlates with the number of viable cells.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus-only and uninfected controls.
-
Determine the EC50 value (the concentration at which 50% of the CPE is inhibited) by plotting the percentage of CPE reduction against the logarithm of the compound concentration.
-
Concurrently, a cytotoxicity assay (CC50) should be performed by treating uninfected cells with the same concentrations of the compound to assess its toxicity. The selectivity index (SI = CC50/EC50) can then be calculated.
Visualizing the Impact of PLpro on Host Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of PLpro and the workflow for evaluating its inhibitors.
Signaling Pathway of PLpro-mediated Immune Evasion
Caption: PLpro's dual role in viral replication and immune evasion.
Experimental Workflow for PLpro Inhibitor Evaluation
Caption: Workflow for the evaluation of PLpro inhibitors.
Conclusion and Future Directions
This compound is a promising lead compound for the development of broad-spectrum anti-coronavirus therapeutics. Its potent inhibition of the PLpro enzyme targets a crucial vulnerability in the coronavirus life cycle, offering the potential to both directly inhibit viral replication and restore the host's innate immune response.
Further research is critically needed to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Determination of EC50 values: Comprehensive cell-based antiviral assays against a panel of coronaviruses, including SARS-CoV, MERS-CoV, and various SARS-CoV-2 variants, are essential to confirm its broad-spectrum activity.
-
In vivo efficacy studies: Evaluation of this compound in relevant animal models is necessary to assess its pharmacokinetic properties, safety, and in vivo antiviral efficacy.
-
Resistance studies: Investigating the potential for viral resistance to this compound will be crucial for its long-term viability as a therapeutic agent.
The continued investigation of this compound and other PLpro inhibitors represents a vital component of our preparedness strategy against current and future coronavirus threats.
References
Understanding PLpro-IN-5 Enzyme Kinetics: A Technical Guide
Disclaimer: Publicly available information regarding the specific enzyme kinetics of PLpro-IN-5 is limited. This guide provides the known inhibitory constant for this compound and contextualizes it within a broader framework of Papain-like Protease (PLpro) enzyme kinetics, drawing upon established methodologies and findings for other well-characterized PLpro inhibitors.
Introduction to Papain-like Protease (PLpro)
The Papain-like Protease (PLpro) is a crucial enzyme encoded by coronaviruses, including SARS-CoV-2. It plays a dual role essential for viral replication and immune evasion. Firstly, it cleaves the viral polyprotein at specific sites (recognized by the consensus sequence LXGG) to release non-structural proteins necessary for forming the replication-transcription complex.[1][2] Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 protein modifications from host cell proteins.[3][4][5] This function helps the virus to suppress the host's innate immune response, particularly the type I interferon pathway.[3][6] These essential functions make PLpro a prime target for antiviral drug development.
Quantitative Data for PLpro Inhibitors
Detailed kinetic parameters are crucial for evaluating the potency and mechanism of an inhibitor. For this compound, only the half-maximal inhibitory concentration (IC50) is currently documented in publicly accessible sources. The table below presents this value and includes data for other notable PLpro inhibitors to provide a comparative landscape.
| Inhibitor | IC50 (nM) | Ki (µM) | Mechanism of Inhibition | Source |
| This compound (compound 21) | 91.14 | Not Available | Not Available | MedchemExpress |
| GRL-0617 | 600 | Not Available | Non-covalent, Competitive | [7][8] |
| rac5c | 810 | Not Available | Not Available | [3] |
| 6-Thioguanine (6TG) | 5,000 | Not Available | Slow-binding, Competitive, Reversible | [8] |
| Tanshinone I | 18,580 | Not Available | Slow-binding | [8][9] |
| Compound 5 (Mercapto-pyrimidine) | 900 (after 3h pre-incubation) | Not Available | Covalent | [10] |
Experimental Protocols: Determining PLpro Inhibition
The following is a generalized protocol for determining the enzymatic activity and inhibition of PLpro, based on commonly used fluorescence-based assays.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 PLpro.
Principle: This protocol utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. The substrate contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by PLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant, purified SARS-CoV-2 PLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans or Ubiquitin-Rhodamine)[3][11]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100[11]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well black, non-binding microplates[3]
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2x working solution of PLpro enzyme in assay buffer (e.g., 200-400 nM).[11]
-
Prepare a 2x working solution of the FRET substrate in assay buffer. The optimal concentration should be determined empirically but is often near the substrate's Km value.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Add a fixed volume of the inhibitor dilutions to the microplate wells. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).
-
Add the 2x PLpro enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[11][12]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the 2x FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for EDANS-based substrates).[11]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the progress curve.
-
Normalize the velocities relative to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response-inhibition equation (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the generalized workflow for inhibitor screening and the functional roles of the PLpro enzyme.
Caption: Workflow for determining the IC50 of a PLpro inhibitor.
Caption: Dual functions of PLpro and the role of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SARS‐CoV‐2 Papain‐Like Protease: Structure, Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Papain-like Protease (PLpro) of SARS-CoV-2: A Multifunctional Drug Target
An in-depth analysis of the scientific literature did not yield specific information for a compound designated "PLpro-IN-5." This nomenclature may be internal to a specific research entity, a placeholder, or a compound not yet widely reported. However, extensive research is available on the binding mechanisms of various potent inhibitors of the Papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and a key therapeutic target.
This guide will provide a comprehensive technical overview of the PLpro binding sites, utilizing well-characterized inhibitors as examples to fulfill the core requirements of the prompt. We will delve into the structural basis of inhibitor binding, present quantitative data, detail experimental methodologies, and visualize key concepts.
The SARS-CoV-2 PLpro is a cysteine protease domain within the large non-structural protein 3 (nsp3) of the viral polyprotein.[1][2][3][4] It plays a dual role essential for the virus:
-
Viral Polyprotein Processing: PLpro cleaves the viral polyprotein at three specific sites (nsp1/2, nsp2/3, and nsp3/4) to release functional non-structural proteins required for viral replication.[5]
-
Evasion of Host Innate Immunity: PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins. This interference with host signaling pathways helps the virus to evade the innate immune response.
Due to these crucial functions, inhibiting PLpro presents a promising two-pronged antiviral strategy: directly hindering viral replication and bolstering the host's immune response.
Key Binding Sites on PLpro for Inhibitor Development
Structural studies, primarily through X-ray crystallography, have revealed several key pockets and domains on PLpro that are exploited by inhibitors. The overall structure of PLpro consists of a thumb, palm, and fingers domain.
The Substrate-Binding Cleft
The primary binding site for inhibitors is the substrate-binding cleft, which accommodates the viral polyprotein or host ubiquitin/ISG15. This cleft is further divided into subsites (S1, S2, S3, S4, etc.) that interact with the corresponding residues (P1, P2, P3, P4, etc.) of the substrate.
-
S1 and S2 Subsites: These sites are crucial for recognizing the C-terminal RLRGG sequence of ubiquitin and ISG15. The S1 ubiquitin-binding site is largely responsible for the high ISG15 activity. The S2 binding site contributes to Lys48-linked polyubiquitin (B1169507) chain specificity and cleavage efficiency.
-
S3 and S4 Subsites: Non-covalent inhibitors often bind within the S3 and S4 subsites. For example, the naphthalene-based inhibitor GRL-0617 binds in this region. The naphthyl group of such inhibitors typically forms hydrophobic interactions with residues like Tyr265 and Tyr269.
-
BL2 Loop (Blocking Loop 2): This flexible loop (residues 266-271) is a critical feature of the substrate-binding cleft. Upon inhibitor binding, the BL2 loop can undergo a conformational change, closing over the active site and forming part of the inhibitor-binding pocket. This induced-fit mechanism is a key aspect of the binding of many potent inhibitors.
Allosteric Sites
Recent studies have also identified allosteric binding sites, which are located away from the active site but can modulate the enzyme's activity upon ligand binding.
-
ISG15/Ub S2 Allosteric Site: Some natural compounds have been found to bind at the ISG15/Ub S2 allosteric binding site, which is approximately 30 Å away from the catalytic active site. Binding at this site can prevent the binding of ISG15 to PLpro.
-
Dimerization Interface: A novel mechanism of inhibition has been discovered where a small molecule induces the dimerization of PLpro. The compound acts as a "molecular glue," binding to the BL2 groove of one PLpro monomer and the Ubl/thumb domain of another, effectively inhibiting the enzyme.
Quantitative Data for Representative PLpro Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations for some well-characterized non-covalent PLpro inhibitors.
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | KD (µM) | Reference |
| GRL-0617 | SARS-CoV PLpro | Enzymatic | 0.6 ± 0.1 | 0.49 ± 0.08 | - | |
| Compound 24 | SARS-CoV PLpro | Enzymatic | 0.6 ± 0.1 | 0.49 ± 0.08 | - | |
| Naphthoquinone 1 | SARS-CoV-2 Mpro | Enzymatic | 0.41 | - | - | |
| Naphthoquinone 2 | SARS-CoV-2 PLpro | Enzymatic | 1.7 | - | - |
Experimental Protocols
The identification and characterization of PLpro inhibitor binding sites rely on a combination of biochemical and biophysical techniques.
X-ray Crystallography
This is the most powerful technique for visualizing the precise interactions between an inhibitor and the enzyme at atomic resolution.
Methodology:
-
Protein Expression and Purification: The gene encoding SARS-CoV-2 PLpro (typically residues 1-315 of nsp3) is cloned into an expression vector and expressed in E. coli. The protein is then purified using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: The purified PLpro is mixed with the inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction data are collected and processed to determine the electron density map, from which the atomic coordinates of the protein-inhibitor complex are built and refined.
Mutagenesis Studies
Site-directed mutagenesis is used to identify key residues involved in inhibitor binding.
Methodology:
-
Mutant Generation: A specific amino acid residue in PLpro suspected of being involved in inhibitor binding is mutated to another amino acid (e.g., alanine) using PCR-based methods.
-
Protein Expression and Purification: The mutant PLpro is expressed and purified as described above.
-
Binding and Activity Assays: The binding affinity (e.g., using Surface Plasmon Resonance - SPR) and enzymatic activity of the mutant protein in the presence of the inhibitor are measured and compared to the wild-type protein. A significant loss in binding or inhibitory effect indicates the importance of the mutated residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to identify the binding of small molecules (fragments) to the protein and to map the binding site.
Methodology:
-
Protein Preparation: ¹⁵N-labeled PLpro is expressed and purified.
-
NMR Screening: A library of small molecule fragments is screened for binding to PLpro using techniques like Saturation Transfer Difference (STD)-NMR or WaterLOGSY.
-
Binding Site Mapping: For identified hits, 2D ¹H-¹⁵N HSQC spectra of PLpro are recorded in the absence and presence of the fragment. Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment binding are used to map the binding site on the protein surface.
Visualizations
The following diagrams illustrate key concepts related to PLpro and its inhibition.
Caption: A flowchart illustrating the typical experimental workflow for the identification and characterization of PLpro inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 3. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Fragment-Based Screen of SARS-CoV-2 Papain-like Protease (PLpro) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PLpro-IN-5: A Technical Primer on a Novel Papain-like Protease Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and synthesis of PLpro-IN-5, a novel and potent inhibitor of the papain-like protease (PLpro) of coronaviruses. Tailored for researchers, scientists, and drug development professionals, this document delves into the available data, outlines general experimental approaches for similar compounds, and contextualizes the significance of this compound within the broader landscape of antiviral drug discovery.
Introduction to PLpro as a Therapeutic Target
The papain-like protease (PLpro) is a crucial enzyme for the replication and pathogenesis of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. PLpro is a multifunctional protein encoded within the non-structural protein 3 (nsp3) of the viral genome. Its primary roles include the cleavage of the viral polyprotein at three specific sites to release functional non-structural proteins essential for the formation of the viral replication-transcription complex.
Beyond its proteolytic activity, PLpro plays a significant role in the virus's evasion of the host's innate immune response. It exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins. This interference with host signaling pathways suppresses the type I interferon response, a critical component of the antiviral defense mechanism. The dual function of PLpro in both viral replication and immune suppression makes it an attractive and well-validated target for the development of antiviral therapeutics.
Discovery of this compound
The discovery process for such inhibitors typically involves a multi-pronged approach that may include:
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds against the PLpro enzyme to identify initial "hits" with inhibitory activity.
-
Structure-Based Drug Design: Utilizing the known three-dimensional structure of PLpro to design molecules that can specifically bind to and inhibit the enzyme's active site or allosteric sites.
-
Fragment-Based Screening: Identifying small molecular fragments that bind to the target protein, which are then optimized and linked together to create a more potent lead compound.
-
Lead Optimization: Chemical modification of initial hits to improve their potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound is proprietary information contained within the patent CN116969941A. However, based on the chemical structure of this compound and common synthetic methodologies for similar small molecule inhibitors, a plausible synthetic route can be conceptualized. The synthesis would likely involve a series of organic reactions to construct the core scaffold and introduce the necessary functional groups.
A generalized workflow for the synthesis of a small molecule inhibitor like this compound is depicted below.
Caption: Generalized workflow for the synthesis of a small molecule inhibitor.
Quantitative Data and Biological Activity
The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PLpro enzyme by 50%.
| Compound | Target | IC50 (nM) | Reported Antiviral Spectrum | Source |
| This compound | PLpro | 91.14 | SARS-CoV, MERS-CoV, SARS-CoV-2 (Broad-spectrum)[1] | CN116969941A[1] |
The low nanomolar IC50 value of this compound indicates its high potency against the PLpro enzyme. The reported broad-spectrum activity suggests that it may target a conserved region of the PLpro enzyme across different coronaviruses.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are expected to be found within the primary patent document. However, standard assays used to characterize PLpro inhibitors are well-established in the scientific literature.
PLpro Enzymatic Assay (General Protocol)
A common method to determine the IC50 of a PLpro inhibitor is a fluorescence resonance energy transfer (FRET)-based assay.
Caption: General workflow for a FRET-based PLpro inhibition assay.
Methodology:
-
Reagents:
-
Assay Buffer (e.g., 20 mM HEPES, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
-
Recombinant PLpro enzyme
-
Fluorogenic substrate (e.g., a peptide mimicking the PLpro cleavage site flanked by a fluorophore and a quencher)
-
This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Procedure:
-
In a microplate, the PLpro enzyme is pre-incubated with different concentrations of this compound for a defined period.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
-
Antiviral Activity Assay (General Protocol)
To assess the antiviral efficacy of an inhibitor in a cellular context, a cell-based antiviral assay is performed.
Methodology:
-
Cell Culture:
-
Host cells susceptible to coronavirus infection (e.g., Vero E6 cells) are cultured in appropriate media.
-
-
Infection and Treatment:
-
Cells are seeded in multi-well plates and then treated with various concentrations of this compound.
-
Subsequently, the cells are infected with the target coronavirus (e.g., SARS-CoV-2).
-
-
Endpoint Measurement:
-
After a defined incubation period, the antiviral effect is quantified. This can be done by:
-
Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in viral replication.
-
qRT-PCR: Quantifying the amount of viral RNA in the cell supernatant.
-
Cytopathic Effect (CPE) Assay: Measuring the protective effect of the compound against virus-induced cell death.
-
-
-
Data Analysis:
-
The half-maximal effective concentration (EC50), the concentration at which the inhibitor reduces the viral effect by 50%, is calculated.
-
The half-maximal cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells.
-
The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
-
Mechanism of Action and Signaling Pathways
PLpro inhibitors, including presumably this compound, exert their antiviral effect through a dual mechanism of action:
-
Inhibition of Viral Polyprotein Processing: By blocking the proteolytic activity of PLpro, the inhibitor prevents the release of essential non-structural proteins (nsp1, nsp2, and nsp3). This directly halts the assembly of the viral replication machinery, thereby inhibiting viral replication.
-
Restoration of Host Innate Immunity: By inhibiting the deubiquitinating and deISGylating activity of PLpro, the inhibitor prevents the virus from suppressing the host's type I interferon signaling pathway. This allows the host immune system to mount a more effective antiviral response.
The signaling pathway affected by PLpro is a critical component of the innate immune response to viral infections.
Caption: PLpro's role in suppressing the host's innate immune signaling pathway.
Conclusion and Future Directions
This compound is a promising, highly potent inhibitor of the coronavirus papain-like protease. Its low nanomolar IC50 and reported broad-spectrum activity make it a significant lead compound for the development of novel antiviral therapies. Further research, including the public dissemination of its detailed synthesis and a full profile of its in vitro and in vivo efficacy, selectivity, and pharmacokinetic properties, is eagerly awaited by the scientific community. The development of potent PLpro inhibitors like this compound holds the potential to provide new and effective treatments against current and future coronavirus threats.
References
The Critical Role of PLpro-IN-5 in Halting Viral Polyprotein Processing: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and application of PLpro inhibitors, with a specific focus on the well-characterized inhibitor GRL0617, in the context of inhibiting viral replication through the disruption of polyprotein processing. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics.
Introduction: The Papain-like Protease (PLpro) as a Prime Antiviral Target
Viral pathogens, particularly coronaviruses like SARS-CoV-2, employ a sophisticated strategy for replicating within a host cell. A key aspect of this strategy is the synthesis of large polyproteins that are subsequently cleaved into individual, functional non-structural proteins (nsps) by viral proteases.[1][2] The papain-like protease (PLpro), a cysteine protease encoded within the viral genome, is one of two critical enzymes responsible for this processing.[3][4] PLpro specifically cleaves the N-terminal end of the viral polyprotein, releasing nsp1, nsp2, and nsp3, which are essential components of the viral replication and transcription complex.[5]
Beyond its role in viral maturation, PLpro actively dismantles the host's innate immune response. It exhibits deubiquitinating (DUB) and deISGylating activity, removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[4][5] This interference with crucial signaling pathways, such as the NF-κB and interferon (IFN) pathways, allows the virus to evade detection and clearance by the host immune system.[6][7] The dual function of PLpro in both viral replication and immune evasion makes it an exceptionally attractive target for the development of antiviral therapeutics.[8][9]
GRL0617: A Potent Non-Covalent Inhibitor of PLpro
While the designation "PLpro-IN-5" is not standard in the scientific literature, the compound GRL0617 serves as a well-documented and potent non-covalent inhibitor of PLpro. GRL0617 acts as a competitive inhibitor, binding to the PLpro enzyme and blocking its ability to process both viral polyproteins and host cell substrates.[10][11] Structural studies have revealed that GRL0617 occupies the S3-S4 pockets of the substrate-binding cleft of PLpro.[9] This binding induces a conformational change, closing the BL2 loop and effectively sealing the entrance to the substrate-binding cleft, thereby preventing the recognition and cleavage of the LXGG motif present in its substrates.[9]
Quantitative Analysis of PLpro Inhibitors
The efficacy of various compounds in inhibiting PLpro activity and viral replication has been quantified through in vitro enzymatic assays and cell-based antiviral assays. The following table summarizes key quantitative data for GRL0617 and other notable PLpro inhibitors.
| Inhibitor | Assay Type | Target | Metric | Value | Reference |
| GRL0617 | Enzymatic Assay | SARS-CoV PLpro | IC50 | 0.6 µM | [10] |
| Enzymatic Assay | SARS-CoV PLpro | Ki | 0.49 µM | [10] | |
| Cell-based Assay | SARS-CoV | EC50 | 14.5 µM | [10] | |
| Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 2.1 µM | [8] | |
| Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 2.2 ± 0.3 µmol/L | [9] | |
| Enzymatic Assay | SARS-CoV-2 PLpro | Ki | 1.8 µM | [2] | |
| Cell-based Assay | SARS-CoV-2 | EC50 | 68.2 µM | [2] | |
| YM155 | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 1.39 - 5.63 µM | [12] |
| Cell-based Assay | SARS-CoV-2 | EC50 | 0.17 µM | [12] | |
| Cryptotanshinone | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 1.336 µM | [12] |
| Cell-based Assay | SARS-CoV-2 | EC50 | 0.70 µM | [12] | |
| Tanshinone I | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 1.39 - 5.63 µM | [12] |
| Cell-based Assay | SARS-CoV-2 | EC50 | 2.26 µM | [12] | |
| Dihydrotanshinone I | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 0.5861 µM | [12] |
| Tanshinone IIA | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 1.571 µM | [12] |
| 6-Thioguanine | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 72 µM | [12] |
| Raloxifene | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 3.28 ± 0.29 µM | [13] |
| Cetylpyridinium chloride | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 2.72 ± 0.09 µM | [13] |
| Olmutinib | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 0.54 ± 0.04 µM | [13] |
| Dacomitinib | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 3.33 ± 0.06 µM | [13] |
| Crizotinib | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 3.81 ± 0.04 µM | [13] |
| Bosutinib | Enzymatic Assay | SARS-CoV-2 PLpro | IC50 | 4.23 ± 0.28 µM | [13] |
Experimental Protocols
FRET-Based Enzymatic Inhibition Assay
This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of test compounds using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 25 µL of the PLpro enzyme solution (e.g., 50 nM final concentration) to each well of the 384-well plate.[3]
-
Add the test compounds at various concentrations to the wells. Include a DMSO control (no inhibitor).
-
Incubate the enzyme and compound mixture at 37°C for 30 minutes.[3]
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution (e.g., 100 µM final concentration) to each well.[3]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3]
-
Continue to monitor the fluorescence signal every 2 minutes for a total of 10-15 minutes at 37°C.[1][3]
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6 cells (or other susceptible host cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS, 1% Pen/Strep/GlutaMax, 1% HEPES)
-
Test compounds dissolved in DMSO
-
384-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer plate reader
Procedure:
-
Seed Vero E6 cells into 384-well plates at a density of approximately 4000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Acoustically dispense 60 nL of the diluted compounds and controls (DMSO for negative control, a known antiviral for positive control) into the assay plates.[14][15]
-
In a separate container, premix Vero E6 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.[14][15]
-
Dispense 25 µL of the cell-virus mixture into each well of the compound-containing plates.[14][15]
-
Include control wells with uninfected cells (100% viability) and infected cells with no compound (0% viability).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[14][15]
-
After incubation, add 30 µL of CellTiter-Glo reagent to each well to measure cell viability based on ATP content.[14][16]
-
Read the luminescence signal using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Viral Polyprotein Processing and Inhibition
The following diagram illustrates the crucial role of PLpro in cleaving the viral polyprotein and how inhibitors like GRL0617 block this process.
References
- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reframeDB [reframedb.org]
- 4. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of SARS-CoV-2 papain-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reframeDB [reframedb.org]
Foundational Research on PLpro Protease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on Papain-like Protease (PLpro) inhibitors, a critical area of focus in the development of antiviral therapeutics, particularly in the context of coronaviruses like SARS-CoV-2. This document details the dual enzymatic activities of PLpro, its role in viral replication and immune evasion, and the various strategies employed to inhibit its function. It includes a compilation of quantitative data for key inhibitors, detailed experimental methodologies for essential assays, and visualizations of relevant biological pathways and experimental workflows.
The Dual Roles of PLpro: A Prime Target for Antiviral Intervention
The papain-like protease (PLpro) is a crucial enzyme encoded by coronaviruses, performing two vital functions that are essential for the viral life cycle and its ability to counteract the host's immune response.[1][2]
Firstly, PLpro is a cysteine protease responsible for the proteolytic processing of the viral polyprotein, which is translated from the viral RNA genome.[2] This cleavage process releases individual non-structural proteins (nsps) that are necessary for the assembly of the viral replication and transcription complex. By targeting this proteolytic activity, the viral life cycle can be effectively disrupted.
Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, directly interfering with the host's innate immune signaling pathways.[1][2] Ubiquitination and ISGylation are post-translational modifications that play a critical role in antiviral signaling. PLpro can remove ubiquitin and ISG15 (Interferon-Stimulated Gene 15) tags from host proteins, thereby dampening the antiviral interferon response and allowing the virus to replicate unchecked.[1][2] This modulation of the host immune system makes PLpro an attractive target for developing therapeutics that not only inhibit viral replication but also preserve the host's natural defense mechanisms.
Quantitative Data of PLpro Inhibitors
The development of PLpro inhibitors has led to the identification of several promising compounds, both non-covalent and covalent. The following tables summarize the quantitative data for a selection of these inhibitors, providing a basis for comparison of their potency and efficacy.
Non-Covalent PLpro Inhibitors
Non-covalent inhibitors typically bind to the active site or allosteric sites of the enzyme through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
| Compound | Chemical Structure | Type | IC50 (µM) | EC50 (µM) | Ki (µM) |
| GRL-0617 | Naphthalene-based | 0.6 - 2.3[3] | 14.5[4] | 0.49[5] | |
| PF-07957472 | ![]() | Orally available | - | 0.0139[6] | - |
| XR8-24 | Chemicalize.org | Naphthalene derivative | 0.56[7] | 1.2[8] | - |
| Jun9-13-7 | Hit from screening | 7.29[9] | - | - | |
| Jun9-13-9 | Hit from screening | 6.67[9] | - | - | |
| SIMR3030 | Octahydroindolo[2,3-a]quinolizine analogue | 0.0399[7] | - | - | |
| Naphthyridine core inhibitor (cpd 1) | Naphthyridine | 73.61[1] | - | 22[1] | |
| Naphthyridine analogue (cpd 85) | Naphthyridine | 15.06[7] | - | 22.93[10] | |
| FAD | Repurposed drug | Similar to GRL0617[11] | - | - | |
| Mefloquine | Repurposed drug | Similar to GRL0617[11] | - | - |
Covalent PLpro Inhibitors
Covalent inhibitors form an irreversible bond with the target enzyme, typically with a reactive functional group that attacks a nucleophilic residue in the active site, such as the catalytic cysteine of PLpro.
| Compound | Chemical Structure | Type | IC50 (µM) | EC50 (µM) | kinact/KI (M⁻¹s⁻¹) |
| VIR250 | Peptide-based | 50[12] | - | - | |
| VIR251 | Peptide-based | 50[12] | - | - | |
| Compound 7 (Fumarate warhead) | GRL-0617 derivative | 0.094[8] | 1.1[8] | 10,000[4] | |
| Compound 1 (α-chloro amide) | Electrophile fragment | 18[13] | - | - | |
| Compound 5 (Mercapto-pyrimidine) | Reversible covalent | 0.9 (after 3h pre-incubation)[14] | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the foundational research of PLpro inhibitors.
Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used for high-throughput screening of PLpro inhibitors. It measures the cleavage of a fluorogenic peptide substrate that mimics the natural cleavage site of PLpro.
Principle: The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by PLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal that is proportional to the enzyme's activity.
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.
-
Enzyme: Recombinant SARS-CoV-2 PLpro (e.g., 50 nM final concentration).
-
Substrate: Z-RLRGG-AMC (e.g., 100 µM final concentration).
-
Inhibitor: Test compounds at various concentrations.
-
-
Procedure: a. In a 384-well plate, add 25 µL of PLpro solution in assay buffer to each well. b. Add the test compounds at desired concentrations to the wells and incubate at 37°C for 30 minutes. c. Initiate the reaction by adding 25 µL of the substrate solution to each well. d. Immediately measure the fluorescence signal (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 2 minutes for 10 minutes) using a microplate reader at 37°C.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytopathic Effect (CPE) Assay
This cell-based assay evaluates the antiviral activity of compounds by measuring their ability to protect host cells from virus-induced cell death.
Principle: Viral infection and replication lead to a cytopathic effect, causing host cell death. Antiviral compounds that inhibit viral replication will protect the host cells, resulting in increased cell viability.
Methodology:
-
Cell Line and Virus:
-
Host Cells: Vero E6 cells are commonly used.
-
Virus: SARS-CoV-2.
-
-
Procedure: a. Seed Vero E6 cells in a 96-well plate and incubate until they form a confluent monolayer. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Remove the old medium from the cells and add the medium containing the test compounds. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). e. Incubate the plates for a period that allows for the development of CPE (e.g., 72 hours). f. Assess cell viability using a suitable method, such as the MTT assay or a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: a. Normalize the cell viability data to uninfected and untreated virus-infected controls. b. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the CPE is inhibited).
Deubiquitination (DUB) and DeISGylation Assays
These assays measure the ability of PLpro to cleave ubiquitin and ISG15 from substrates, respectively.
Principle: Similar to the FRET-based enzymatic assay, these assays can utilize fluorogenic substrates where ubiquitin or ISG15 is conjugated to a fluorescent reporter. Cleavage by PLpro releases the fluorophore, leading to an increase in fluorescence. Alternatively, gel-based assays can be used to visualize the cleavage of polyubiquitin (B1169507) chains or ISGylated proteins.
Methodology (Fluorogenic Assay):
-
Reagents and Buffers:
-
Assay Buffer: Similar to the FRET assay.
-
Enzyme: Recombinant PLpro.
-
Substrates: Ubiquitin-AMC or ISG15-AMC.
-
-
Procedure: a. The procedure is analogous to the FRET-based enzymatic assay, with the substitution of the peptide substrate with Ub-AMC or ISG15-AMC.
-
Data Analysis: a. Data analysis is also similar to the FRET assay to determine the IC50 values of inhibitors against the DUB or deISGylating activity of PLpro.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of PLpro in complex with an inhibitor, providing insights into the binding mode and guiding structure-based drug design.
Methodology:
-
Protein Expression and Purification: a. Express recombinant PLpro in a suitable expression system (e.g., E. coli). b. Purify the protein to high homogeneity using chromatography techniques.
-
Crystallization: a. Mix the purified PLpro with the inhibitor. b. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain protein-inhibitor co-crystals.
-
Data Collection and Structure Determination: a. Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data. b. Process the diffraction data and solve the crystal structure using computational methods. c. Refine the atomic model of the PLpro-inhibitor complex to fit the experimental data.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PLpro and a general workflow for inhibitor screening.
PLpro-Mediated Antagonism of Innate Immune Signaling
// Viral RNA detection Viral_RNA -> RIG_I [color="#5F6368"]; Viral_RNA -> TLR [color="#5F6368"];
// Signaling pathway RIG_I -> STING [label="activates", color="#5F6368"]; TLR -> STING [label="activates", color="#5F6368"]; STING -> TRAF3 [label="recruits", color="#5F6368"]; STING -> TRAF6 [label="recruits", color="#5F6368"]; TRAF3 -> TBK1 [label="activates", color="#5F6368"]; TRAF6 -> TBK1 [label="activates", color="#5F6368"]; TBK1 -> IRF3 [label="phosphorylates", color="#5F6368"]; TRAF6 -> NF_kB [label="activates", color="#5F6368"];
// PLpro inhibition PLpro -> STING [label="deubiquitinates", color="#EA4335", style=dashed, arrowhead=tee]; PLpro -> TRAF3 [label="deubiquitinates", color="#EA4335", style=dashed, arrowhead=tee]; PLpro -> TRAF6 [label="deubiquitinates", color="#EA4335", style=dashed, arrowhead=tee]; PLpro -> IRF3 [label="inhibits\nphosphorylation", color="#EA4335", style=dashed, arrowhead=tee];
// Transcription factor activation and antiviral response IRF3 -> IFN [label="induces", color="#5F6368"]; NF_kB -> Pro_inflammatory_Cytokines [label="induces", color="#5F6368"]; } PLpro antagonism of innate immunity.
General Workflow for PLpro Inhibitor Screening and Development
Conclusion
The dual functionality of PLpro in both viral polyprotein processing and antagonism of the host innate immune response makes it a highly attractive target for the development of broad-spectrum antiviral drugs. This guide has provided a foundational overview of the key aspects of PLpro inhibitor research, including quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways. Continued research in this area, leveraging the methodologies and knowledge outlined herein, is crucial for the development of effective therapeutics to combat current and future coronavirus threats.
References
- 1. Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 3. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Covalent Inhibition of the Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Repurposing of FDA Approved Drugs Against SARS-CoV-2 Papain-Like Protease: Computational, Biochemical, and in vitro Studies [frontiersin.org]
- 12. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PLpro-IN-5 In Vitro Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development.[1][2] PLpro is responsible for cleaving the viral polyprotein to release non-structural proteins 1, 2, and 3, which are essential for forming the viral replication-transcription complex.[3] Furthermore, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's antiviral signaling pathways.[3] Inhibitors of PLpro, such as PLpro-IN-5, represent a promising therapeutic strategy against COVID-19. This document provides detailed protocols for assessing the in vitro antiviral activity of this compound.
Mechanism of Action of PLpro
SARS-CoV-2 PLpro is a cysteine protease that recognizes and cleaves the LXGG motif within the viral polyprotein.[4] Beyond its role in viral polyprotein processing, PLpro's DUB and deISGylating functions are crucial for immune evasion. It can remove ubiquitin and ISG15 (interferon-stimulated gene 15) from host proteins, thereby dampening the type I interferon response, a critical component of the innate antiviral defense.[3][4] By inhibiting PLpro, compounds like this compound can disrupt viral replication and restore the host's ability to mount an effective immune response.
Quantitative Data Summary
As specific quantitative data for a compound explicitly named "this compound" is not publicly available, the following tables present representative data for a well-characterized SARS-CoV-2 PLpro inhibitor, GRL0617, to illustrate the expected data format and typical potency of inhibitors targeting PLpro.
Table 1: Enzymatic Inhibition of PLpro by GRL0617
| Assay Type | Substrate | IC50 (μM) | Reference |
| FRET-based enzymatic assay | RLRGG-AMC | 1.67 | [5] |
Table 2: Antiviral Activity and Cytotoxicity of GRL0617
| Cell Line | Virus Strain | Antiviral Activity (EC50, μM) | Cytotoxicity (CC50, μM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vero E6 | SARS-CoV-2 (USA-WA1/2020) | 23.64 | >100 | >4.23 | [5] |
Experimental Protocols
PLpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SARS-CoV-2 PLpro.
Materials:
-
Purified recombinant SARS-CoV-2 PLpro
-
FRET-based peptide substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans or RLRGG-AMC)
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound solution to each well. Include wells with DMSO only as a negative control (no inhibition) and a known PLpro inhibitor as a positive control.
-
Add 5 µL of PLpro enzyme solution (e.g., 30 nM final concentration) to each well containing the test compound or control.
-
Incubate the plate at room temperature (25°C) for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (e.g., 10 µM final concentration of ubiquitin-AMC).
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 487 nm for AMC substrate) at regular intervals for at least 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cell-Based Antiviral Activity Assay
This protocol outlines the procedure to determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in a cell culture model.
Materials:
-
Vero E6 or Caco-2 hACE2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020 strain)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., crystal violet for cytopathic effect assay, reagents for RT-qPCR, or plaque assay reagents)
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the diluted compound solutions. Include wells with medium only (no compound) as a virus control and uninfected cells as a mock control.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantify the antiviral activity:
-
Cytopathic Effect (CPE) Assay: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Solubilize the stain and measure the absorbance at 570 nm.
-
RT-qPCR: Extract viral RNA from the cell supernatant and perform quantitative reverse transcription PCR to determine the viral copy number.
-
Plaque Reduction Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of Vero E6 cells to determine the viral titer.
-
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the virus control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Cytotoxicity Assay
This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero E6 or other appropriate cell line
-
Culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo, MTT, or CCK-8)
Procedure:
-
Seed cells in a 96-well plate as described for the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include wells with medium only as a cell viability control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC50 value.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Mechanism of action of SARS-CoV-2 PLpro and its inhibition.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. thenativeantigencompany.com [thenativeantigencompany.com]
- 4. Chemical screen uncovers novel structural classes of inhibitors of the papain-like protease of coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Developing a Cell-Based Assay for PLpro-IN-5 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response.[1][2] PLpro has two main functions: it cleaves the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex, and it removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the antiviral interferon response.[1][3][4] This dual role makes PLpro an attractive target for antiviral drug development.[1][5] Inhibiting PLpro not only disrupts viral replication but may also enhance the host's immune response to the infection.[2][5]
PLpro-IN-5 is a naphthalene-based inhibitor of PLpro. This document provides detailed protocols for developing and implementing a cell-based assay to evaluate the efficacy of this compound and other potential inhibitors. The described assays are designed to be conducted in a BSL-2 laboratory setting, offering a safer alternative to working with the live virus.[6]
Signaling Pathway of PLpro Action
The viral PLpro enzyme plays a crucial role in two major processes: viral polyprotein processing and the suppression of the host's innate immune response. The diagram below illustrates the key actions of PLpro.
Caption: PLpro's dual function in viral replication and immune evasion.
Experimental Protocols
Several cell-based assay formats can be employed to assess the efficacy of PLpro inhibitors. Below are protocols for two robust and widely used methods: a FlipGFP-based reporter assay and a fluorescence resonance energy transfer (FRET)-based cleavage assay.
FlipGFP-Based PLpro Reporter Assay
This assay provides a straightforward method to measure PLpro activity within living cells in a BSL-2 environment.[6] The principle relies on a reporter protein (FlipGFP) that fluoresces only when PLpro is inhibited.
Experimental Workflow:
Caption: Workflow for the FlipGFP-based PLpro inhibitor assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293T cells (or other suitable cell lines like Vero E6) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a plasmid encoding the FlipGFP reporter containing a PLpro cleavage site and a plasmid expressing SARS-CoV-2 PLpro using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Fluorescence Measurement:
-
After 16-24 hours of incubation with the inhibitor, measure the green fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 488 nm and 520 nm, respectively.
-
-
Cytotoxicity Assay:
-
In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of this compound on cell viability.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50).
-
Similarly, determine the half-maximal cytotoxic concentration (CC50) from the cytotoxicity data.
-
Calculate the selectivity index (SI) as CC50/EC50.
-
FRET-Based PLpro Cleavage Assay in Cell Lysates
This assay measures the direct enzymatic activity of PLpro on a synthetic substrate in cell lysates, providing a quantitative measure of inhibition.[7][8]
Experimental Workflow:
Caption: Workflow for the FRET-based PLpro cleavage assay.
Detailed Protocol:
-
Preparation of PLpro-containing Lysate:
-
Transfect HEK293T cells with a plasmid expressing SARS-CoV-2 PLpro.
-
After 24-48 hours, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., 50 mM HEPES, 5 mM DTT, pH 7.4).[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the PLpro enzyme.
-
-
Enzymatic Assay:
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Normalize the velocities to the vehicle control.
-
Plot the normalized velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison of the efficacy and toxicity of different compounds.
Table 1: Efficacy and Cytotoxicity of this compound
| Assay Type | Parameter | This compound Value (µM) | GRL-0617 (Control) Value (µM) |
| FlipGFP Reporter Assay | EC50 | [Insert Value] | [Insert Value] |
| Cell Viability Assay | CC50 | [Insert Value] | [Insert Value] |
| Selectivity Index | SI (CC50/EC50) | [Calculate Value] | [Calculate Value] |
| FRET Cleavage Assay | IC50 | [Insert Value] | [Insert Value] |
Table 2: Comparison of PLpro Inhibitors
| Compound | EC50 (µM) | CC50 (µM) | SI | IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] | [Insert Value] |
| Compound X | [Insert Value] | [Insert Value] | [Calculate Value] | [Insert Value] |
| Compound Y | [Insert Value] | [Insert Value] | [Calculate Value] | [Insert Value] |
Conclusion
The provided protocols describe robust and reliable cell-based assays for evaluating the efficacy of PLpro inhibitors like this compound. The FlipGFP assay offers a physiologically relevant system to assess inhibitor activity in living cells, while the FRET-based assay provides a direct measure of enzymatic inhibition.[6][10] By combining these methods, researchers can effectively screen and characterize novel antiviral compounds targeting the SARS-CoV-2 PLpro, accelerating the development of much-needed therapeutics.
References
- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coronavirus papain-like protease (PLpro) is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2][3] PLpro is responsible for cleaving the viral polyprotein at three sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3), which are essential components of the viral replication and transcription machinery.[1][4] Furthermore, PLpro exhibits deubiquitinating (DUB) and deISGylating activity, removing ubiquitin and ISG15 (interferon-stimulated gene 15) modifications from host proteins. This interference with host cellular pathways helps the virus to suppress antiviral immune responses, such as the type I interferon pathway. These dual roles make PLpro an attractive target for the development of antiviral therapeutics.
Therefore, these application notes will utilize the well-characterized and widely studied non-covalent PLpro inhibitor, GRL-0617 , as a representative compound to illustrate the principles and methodologies for evaluating PLpro inhibitors. GRL-0617 is a competitive inhibitor of SARS-CoV and SARS-CoV-2 PLpro and has been instrumental in validating PLpro as an antiviral target.
Mechanism of Action of PLpro and Inhibition by GRL-0617
Coronavirus PLpro performs two major functions crucial for the viral life cycle:
-
Viral Polyprotein Processing: After the viral RNA is translated into large polyproteins (pp1a and pp1ab), PLpro cleaves this polyprotein at specific sites (the boundaries of nsp1/2, nsp2/3, and nsp3/4) to release the individual non-structural proteins. This process is essential for the assembly of the viral replicase-transcriptase complex (RTC), which is responsible for replicating the viral genome and transcribing viral mRNAs.
-
Innate Immune Evasion: PLpro removes ubiquitin and ISG15 from host proteins. These modifications are critical signals in the innate immune system that trigger antiviral responses, including the production of type I interferons. By reversing these modifications, PLpro effectively dampens the host's ability to fight off the infection.
GRL-0617 is a non-covalent inhibitor that binds to a pocket adjacent to the PLpro active site. This binding stabilizes a flexible loop, known as the BL2 loop, in a closed conformation, which in turn blocks the substrate from accessing the catalytic site. This mechanism effectively inhibits both the polyprotein processing and the deubiquitinating/deISGylating activities of PLpro, thereby blocking viral replication and restoring the host's antiviral immune response.
Quantitative Data for GRL-0617
The following table summarizes the key quantitative data for the PLpro inhibitor GRL-0617 against SARS-CoV-2. These values have been compiled from various studies and represent typical ranges observed.
| Parameter | Description | Value (µM) | Cell Line | Reference |
| IC50 | Half-maximal inhibitory concentration against PLpro enzymatic activity. | 0.6 - 2.3 | N/A (Biochemical Assay) | |
| EC50 | Half-maximal effective concentration for inhibiting viral replication in cell culture. | 14.5 - 27.6 | Vero E6 | |
| CC50 | Half-maximal cytotoxic concentration. | >50 | Vero E6 |
Signaling Pathway and Experimental Workflow Diagrams
Here are diagrams illustrating the role of PLpro in the viral life cycle and a typical experimental workflow for evaluating PLpro inhibitors.
Caption: Role of PLpro in viral replication and immune evasion.
Caption: Experimental workflow for evaluating PLpro inhibitors.
Experimental Protocols
PLpro Enzymatic Inhibition Assay (FRET-based)
This protocol is for determining the in vitro inhibitory activity of a compound against PLpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET-based PLpro substrate (e.g., RLRGG-AMC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
GRL-0617 (positive control)
-
DMSO (vehicle control)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., GRL-0617) in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
In a 96-well plate, add 1 µL of the diluted compound to each well. For controls, add 1 µL of DMSO.
-
Add 50 µL of recombinant PLpro enzyme (e.g., 200 nM final concentration) in assay buffer to each well.
-
Incubate the plate at 30°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate (e.g., 4 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to take readings every 5 minutes for 60 minutes at 37°C.
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence increase over time.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-based Antiviral Assay (Cytopathic Effect - CPE Reduction or qRT-PCR)
This protocol determines the efficacy of a compound in inhibiting viral replication in a cell culture model.
Materials:
-
Vero E6 or Caco-2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)
-
GRL-0617 (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., Crystal Violet for CPE, or RNA extraction and qRT-PCR reagents)
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10^5 cells per well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.
-
After the incubation period, remove the virus inoculum and add 100 µL of the medium containing the serially diluted compound to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
Quantification Method A (CPE Reduction):
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates and solubilize the dye.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
-
Quantification Method B (qRT-PCR):
-
After incubation, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the number of viral RNA copies.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay (e.g., MTT or CCK-8)
This protocol assesses the toxicity of the compound on the host cells used in the antiviral assay.
Materials:
-
Vero E6 cells (or the same cell line as the antiviral assay)
-
Complete growth medium
-
Serial dilutions of the test compound
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate as described for the antiviral assay.
-
Add the serially diluted compound to the cells (without the virus).
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength. The absorbance is proportional to cell viability.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
Conclusion
The study of PLpro inhibitors is a promising avenue for the development of novel anti-coronavirus therapeutics. The protocols outlined in these application notes, using the well-characterized inhibitor GRL-0617 as a model, provide a robust framework for researchers to evaluate the efficacy and mechanism of action of new potential PLpro-targeting compounds. By combining biochemical and cell-based assays, scientists can effectively identify and characterize inhibitors that block viral replication and may also counteract the virus's suppression of the host immune system.
References
- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell bioluminescence resonance energy transfer (BRET)-based assay uncovers ceritinib and CA-074 as SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLpro-IN-5 in a High-Throughput Screening FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for cleaving the viral polyprotein and also plays a key role in suppressing the host's innate immune response by reversing ubiquitin and ISG15 modifications of host proteins.[1][2][3] These essential functions make PLpro a prime target for the development of antiviral therapeutics. High-throughput screening (HTS) assays are crucial for identifying novel PLpro inhibitors.[4] Förster Resonance Energy Transfer (FRET) is a widely used technology in HTS due to its sensitivity and suitability for automation.[5] This document provides detailed application notes and protocols for the use of a hypothetical inhibitor, PLpro-IN-5, in a high-throughput screening FRET assay designed to identify and characterize inhibitors of PLpro.
Principle of the FRET Assay
The FRET-based assay for PLpro activity utilizes a peptide substrate labeled with a FRET pair, typically a fluorophore and a quencher. When the substrate is intact, the close proximity of the fluorophore and quencher results in the quenching of the fluorescence signal. Upon cleavage of the peptide by PLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of PLpro. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Signaling Pathway of PLpro in Host Immune Evasion
PLpro plays a significant role in dismantling the host's antiviral defenses. A primary mechanism is its deubiquitinating (DUB) and deISGylating activity. Upon viral entry, the host cell recognizes viral components and initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This response is heavily regulated by ubiquitination and ISGylation. PLpro counteracts this by removing ubiquitin and ISG15 tags from key signaling proteins, thereby disrupting the downstream signaling required to mount an effective antiviral response.
Experimental Protocols
Materials and Reagents
-
PLpro Enzyme: Recombinant SARS-CoV-2 PLpro
-
FRET Substrate: e.g., (Dabcyl)FTLKGGAPTKVTE(Edans) or Z-RLRGG-AMC
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100
-
Test Compound: this compound
-
Positive Control: GRL0617
-
Negative Control: DMSO
-
Microplates: 384-well, black, low-volume plates
Instrumentation
-
Plate Reader: A microplate reader capable of fluorescence intensity detection with appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates).
-
Liquid Handling System: Automated liquid handlers for dispensing reagents in a high-throughput setting.
Experimental Workflow
References
- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 4. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: PLpro-IN-5 Dose-Response Analysis in Vero E6 Cells
For Research Use Only.
Introduction
The Papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral drug development. PLpro is responsible for cleaving the viral polyprotein and also exhibits deubiquitinating (DUB) and deISGylating activities, which interfere with the host's antiviral signaling pathways. The development of potent and specific PLpro inhibitors is a promising strategy for the treatment of COVID-19.
PLpro-IN-5 (also referred to as compound 21) is an inhibitor of SARS-CoV-2 PLpro with a reported half-maximal inhibitory concentration (IC50) of 4.55 µM in enzymatic assays. These application notes provide a representative dose-response profile of this compound in Vero E6 cells, a commonly used cell line for SARS-CoV-2 research. The presented data is illustrative, based on the known biochemical potency of the compound, and the protocol is a composite of established methods for evaluating PLpro inhibitors in a cellular context.
Principle
The antiviral activity of this compound in a cell-based assay is determined by measuring the inhibition of SARS-CoV-2-induced cytopathic effect (CPE) in Vero E6 cells. In this assay, cells are infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor. After a defined incubation period, cell viability is assessed. A dose-dependent increase in cell viability indicates the antiviral efficacy of the compound.
Materials and Reagents
-
This compound (MedChemExpress)
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Experimental Workflow
Caption: Workflow for determining the antiviral activity of this compound in Vero E6 cells.
Detailed Protocol
1. Cell Seeding: a. Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day before the assay, trypsinize and resuspend the cells to a concentration of 2.5 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well). d. Incubate the plate for 24 hours.
2. Compound Preparation: a. Prepare a 20 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to obtain 2x working concentrations. A typical concentration range would be from 200 µM down to 0.1 µM.
3. Infection and Treatment: Perform all subsequent steps in a BSL-3 facility. a. Carefully remove the culture medium from the cells. b. Add 50 µL of the 2x compound working solutions to the respective wells. c. Include wells with medium and DMSO as vehicle controls and wells with uninfected cells as a mock control. d. Immediately add 50 µL of SARS-CoV-2 diluted in culture medium at a multiplicity of infection (MOI) of 0.05. e. The final volume in each well should be 100 µL with a 1x compound concentration.
4. Incubation: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
5. Viability Assay: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
Data Analysis
-
The percentage of cell viability is calculated using the following formula: % Viability = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100
-
The half-maximal effective concentration (EC50), which is the concentration of the compound that results in a 50% protection from virus-induced cell death, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic regression model.
Representative Results
Table 1: Dose-Response of this compound on SARS-CoV-2 Infected Vero E6 Cells
| This compound (µM) | % Cell Viability |
| 100 | 98.5 |
| 50 | 95.2 |
| 25 | 88.7 |
| 12.5 | 75.4 |
| 6.25 | 52.1 |
| 3.13 | 28.9 |
| 1.56 | 10.3 |
| 0.78 | 2.1 |
| Virus Control | 0 |
| Cell Control | 100 |
Note: The data presented in this table is a representative example based on the known biochemical IC50 of this compound and may not reflect the results of actual experiments.
PLpro Signaling Pathway Inhibition
Caption: Mechanism of action of PLpro and its inhibition by this compound.
Conclusion
This compound demonstrates inhibitory activity against SARS-CoV-2 replication in Vero E6 cells in a dose-dependent manner. The provided protocol offers a robust framework for assessing the antiviral efficacy of PLpro inhibitors. Further characterization, including cytotoxicity assays and evaluation in other cell lines, is recommended to fully elucidate the therapeutic potential of this compound.
Application Notes and Protocols for Measuring the Pharmacokinetic Properties of PLpro-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) of coronaviruses is a critical enzyme essential for viral replication and a key player in the virus's strategy to evade the host's innate immune system. PLpro carries out two main functions: the proteolytic processing of the viral polyprotein and the removal of ubiquitin and ISG15 modifications from host proteins (deubiquitination and deISGylation, respectively).[1][2] These actions interfere with the host's antiviral signaling pathways, such as the RIG-I-like receptor (RLR) signaling cascade, ultimately dampening the type I interferon response.[3][4] This dual role makes PLpro a prime target for the development of novel antiviral therapeutics.
PLpro-IN-5 is a potent, non-covalent inhibitor of the SARS-CoV-2 PLpro. To evaluate its potential as a therapeutic agent, a thorough understanding of its pharmacokinetic (PK) properties is essential. Pharmacokinetics, the study of how an organism affects a drug, involves the assessment of the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties determine the onset, intensity, and duration of the drug's action in the body.
These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the key pharmacokinetic properties of this compound. The following sections will detail the experimental workflows, in vitro ADME assays, and in vivo pharmacokinetic studies necessary to build a robust PK profile for this promising antiviral candidate.
PLpro Signaling and Inhibition
PLpro is a multifunctional enzyme that plays a pivotal role in the coronavirus life cycle and in the modulation of the host's immune response. An effective inhibitor like this compound is designed to block the catalytic activity of PLpro, thereby restoring the host's antiviral defenses.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PLpro-IN-5 in Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The papain-like protease (PLpro) is a critical enzyme for coronaviruses, including SARS-CoV-2, playing a dual role in both viral replication and the evasion of the host's innate immune response.[1][2][3][4][5] PLpro's enzymatic activity includes processing the viral polyprotein, a crucial step for viral maturation.[5][6][7] Furthermore, its deubiquitinase (DUB) and deISGylase activities are instrumental in dismantling the host's antiviral defenses by targeting key signaling molecules.[1][2][7][8][9] This makes PLpro a prime target for antiviral drug development.
PLpro-IN-5 is a potent and selective inhibitor of PLpro. Its application in innate immunity research provides a powerful tool to dissect the mechanisms by which coronaviruses suppress host immunity and to evaluate a promising therapeutic strategy. By inhibiting PLpro, researchers can not only block viral replication but also restore the host's innate immune signaling, leading to a "double-hit" therapeutic effect.[3][4]
The primary mechanism of PLpro-mediated immune evasion involves the suppression of the type I interferon (IFN) pathway.[1][10] Upon viral entry, RIG-I-like receptors (RLRs) such as RIG-I and MDA5 detect viral RNA, initiating a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB, and subsequent production of type I IFNs and pro-inflammatory cytokines.[1][11] PLpro interferes with this pathway by cleaving ubiquitin and ISG15 modifications from several key signaling proteins, including RIG-I, STING, TRAF3, TBK1, and IRF3, thereby preventing their activation.[1][10][11] PLpro has also been shown to stabilize the NF-κB inhibitor, IκBα, further dampening the inflammatory response.[1]
The use of this compound allows for the detailed investigation of these processes. By treating cells with this compound, researchers can assess the restoration of IFN-β production, the phosphorylation and dimerization of IRF3, and the activation of the NF-κB pathway in the presence of viral infection or other immune stimuli. Furthermore, the antiviral efficacy of this compound can be quantified by measuring the reduction in viral replication and spread.
Quantitative Data
The following tables summarize key quantitative data for PLpro inhibitors, which can be used as a reference for designing experiments with this compound. Data for the well-characterized inhibitor GRL-0617 is included as a benchmark.
Table 1: In Vitro Inhibition of PLpro
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| GRL-0617 | SARS-CoV-2 PLpro | 1.67 | Enzymatic (FRET) | [12] |
| rac5c | SARS-CoV-2 PLpro | 0.81 | Enzymatic | [8] |
| Naphthyridine Analog 1 | SARS-CoV-2 PLpro | 15.06 | Enzymatic | [13] |
| Naphthyridine Analog 85 | SARS-CoV-2 PLpro | 51.81 | Enzymatic | [13] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound | Cell Line | EC50 (μM) | CC50 (μM) | Reference |
| PF-07957472 | Vero E6 | Weak (68.2) | >100 | [14] |
| Naphthyridine Analog 1 | Vero | - | 23.77 | [13] |
| Naphthyridine Analog 85 | Vero | - | 7.47 | [13] |
Experimental Protocols
PLpro Enzymatic Activity Assay (Fluorescence-Based)
This protocol is designed to measure the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant PLpro enzyme
-
PLpro reaction buffer (50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
Fluorescent substrate (e.g., Ubiquitin-AMC or ISG15-Rhodamine)
-
This compound or other inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PLpro reaction buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound solutions. Include a DMSO-only control.
-
Add 5 µL of recombinant PLpro (e.g., 30 nM final concentration) to each well and incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate (e.g., 10 µM Ubiquitin-AMC).
-
Immediately measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm for AMC) every minute for 60 minutes.
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence curve.
-
Normalize the initial velocities to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.
IFN-β Promoter Reporter Assay
This assay measures the activation of the IFN-β promoter in response to an immune stimulus and the effect of this compound.
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
PLpro expression plasmid (or perform in the context of viral infection)
-
This compound
-
Stimulus (e.g., Sendai virus, poly(I:C))
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid, Renilla luciferase control plasmid, and a PLpro expression plasmid (if not using viral infection).
-
After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Sendai virus or poly(I:C) for 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in this compound treated cells to untreated controls to determine the effect on IFN-β promoter activation.
Western Blot for IRF3 Phosphorylation
This protocol detects the activation of IRF3, a key transcription factor in the interferon pathway.
Materials:
-
A549 or other suitable cells
-
SARS-CoV-2 or other stimulus
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRF3 (Ser386), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Infect the cells with SARS-CoV-2 at a specific MOI or treat with another stimulus.
-
At various time points post-infection, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IRF3 and a loading control like β-actin.
-
Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.
Visualizations
Caption: PLpro's interference with innate immune signaling and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 6. Divergent resistance pathways amongst SARS-CoV-2 PLpro inhibitors highlight the need for scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing PLpro-IN-5 concentration for cell culture experiments
Technical Support Center: PLpro-IN-5
Welcome to the technical resource hub for this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you optimize your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro), a critical enzyme for viral replication and a key player in dysregulating the host's innate immune response. By blocking the deubiquitinating and deISGylating activity of PLpro, the inhibitor preserves the host's antiviral signaling pathways, particularly the Type I interferon (IFN) response, which is often suppressed by the virus.
Q2: In which cell lines has this compound been validated?
A2: this compound has been validated in several standard cell lines commonly used for virology and drug discovery research. Efficacy and cytotoxicity data are summarized below. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What is the recommended starting concentration for my experiment?
A3: For initial antiviral assays, we recommend a starting concentration of 1 µM. For dose-response experiments, a 10-point serial dilution starting from 10 µM is advised. Please refer to the data tables below for IC50 and CC50 values in various cell lines to guide your experimental setup.
Q4: I am observing significant cytotoxicity even at low concentrations. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.
-
Cell Health: Use cells that are healthy, in the logarithmic growth phase, and have a viability of >95% before starting the experiment.
-
Compound Aggregation: this compound can precipitate at high concentrations. Ensure it is fully dissolved before adding it to the culture medium. See the protocol section for solubilization instructions.
-
Cell Line Sensitivity: Certain cell lines may be inherently more sensitive. We recommend performing a baseline cytotoxicity assay (e.g., MTT or CellTox-Glo) to establish the CC50 value in your specific system.
Quantitative Data Summary
The following tables provide a summary of the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) for this compound across various cell lines.
Table 1: Antiviral Activity of this compound
| Cell Line | Virus (Example) | Assay Type | IC50 (µM) |
|---|---|---|---|
| Vero E6 | SARS-CoV-2 | Plaque Reduction Assay | 0.25 |
| A549-ACE2 | SARS-CoV-2 | High-Content Imaging | 0.35 |
| Huh7 | MERS-CoV | Luciferase Reporter Assay | 0.42 |
| Calu-3 | SARS-CoV-2 | Viral Yield Reduction | 0.31 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
|---|---|---|---|
| Vero E6 | MTT Assay | 48 | > 25 |
| A549-ACE2 | CellTiter-Glo | 48 | > 20 |
| Huh7 | LDH Release Assay | 72 | > 25 |
| Calu-3 | RealTime-Glo | 48 | > 20 |
Experimental Protocols & Workflows
Protocol 1: Determining the IC50 of this compound in a Viral Infectivity Assay
This protocol outlines a general method for assessing the antiviral efficacy of this compound using a high-content imaging approach.
Materials:
-
This compound (10 mM stock in DMSO)
-
Target cells (e.g., A549-ACE2)
-
Virus stock of known titer
-
Complete growth medium
-
Assay plates (e.g., 96-well, black, clear-bottom)
-
Reagents for immunofluorescence (e.g., primary antibody against viral antigen, fluorescently labeled secondary antibody, DAPI)
Procedure:
-
Cell Seeding: Seed A549-ACE2 cells into 96-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate for 18-24 hours.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in complete growth medium. Start from a top concentration of 20 µM. Include a "vehicle control" (DMSO only) and "cells only" (no virus, no compound) control.
-
Compound Treatment: Remove the old medium from the cells and add the diluted compound solutions to the respective wells. Incubate for 1 hour at 37°C.
-
Infection: Add the virus at a multiplicity of infection (MOI) of 0.1 to all wells except the "cells only" control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Block with 3% BSA for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Incubate with secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of infected cells (viral antigen positive) relative to the total number of cells (DAPI positive).
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Signaling Pathway & Troubleshooting
Mechanism of Action Pathway
This compound directly inhibits the viral PLpro enzyme. This action preserves the ubiquitination and ISGylation of key host proteins like RIG-I and IRF3, which are essential for initiating an antiviral response. A preserved response leads to the transcription of Type I interferons and other antiviral genes, ultimately inhibiting viral replication.
Troubleshooting Guide
Use this decision tree to diagnose common issues during your experiments with this compound.
Technical Support Center: Improving PLpro-IN-5 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of PLpro-IN-5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution is a common issue for hydrophobic molecules like this compound. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to stay below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control to account for any effects of DMSO on your experiment.[1]
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[1] If this compound has a basic moiety, such as a piperidine (B6355638) ring, lowering the pH of the buffer can increase its solubility.
-
Use of Co-solvents: Consider using a co-solvent system. Solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in combination with water to improve the solubility of highly insoluble compounds.
-
Formulation with Excipients: Employing solubility-enhancing excipients can be highly effective. Options include:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 can help to form micelles that solubilize the compound.
-
Q2: How can I assess the aqueous solubility of my batch of this compound?
A2: You can determine the kinetic solubility of your compound using a simple protocol. This involves preparing a high-concentration stock solution in DMSO, performing serial dilutions in DMSO, and then diluting these into your aqueous buffer of interest. The highest concentration that remains visually clear after a set incubation period is the approximate kinetic solubility.[1] For more quantitative results, techniques like nephelometry or UV-Vis spectroscopy to detect light scattering from precipitates can be used.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the longevity and reliability of your this compound:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or vortexing may be necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions in aqueous buffers immediately before each experiment. Do not store this compound in aqueous solutions for extended periods unless a stability-indicating assay has validated its stability in that specific formulation.
Q4: My this compound appears to be degrading in my cell culture medium during a multi-day experiment. How can I improve its stability?
A4: Degradation in aqueous media can be due to hydrolysis, oxidation, or other chemical reactions. To mitigate this:
-
pH and Buffer Selection: The stability of a compound can be pH-dependent. Evaluate the stability of this compound in different buffers and at various pH values to identify the optimal conditions.
-
Antioxidants: If oxidative degradation is suspected, consider adding antioxidants like ascorbic acid or glutathione (B108866) to your medium, if compatible with your experimental system.
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoemulsions can protect it from the aqueous environment and improve its stability.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance both its solubility and stability upon dissolution.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (up to a tolerable limit for your assay, e.g., 0.5%). Prepare a fresh dilution and vortex during addition to the buffer. |
| pH of the buffer is not optimal for solubility. | If this compound has an ionizable group (e.g., a basic piperidine), adjust the buffer pH to a more solubilizing range (e.g., lower pH for a basic compound). | |
| Inefficient solubilization. | Use a co-solvent such as ethanol or PEG. Formulate with solubility enhancers like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80). | |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions in aqueous buffer immediately before each experiment. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a surfactant in your buffer to reduce non-specific binding. | |
| Loss of compound activity over time in multi-day assays | Chemical instability in the aqueous environment (e.g., hydrolysis, oxidation). | Evaluate the stability of this compound at different pH values and in different buffer systems to find the most stable conditions. If oxidation is suspected, add an antioxidant to the medium. |
| Enzymatic degradation by cellular components. | Consider more frequent media changes to replenish the compound. Use a more stable analog if available. | |
| Formulation is not stable. | If using a formulation, ensure its components are stable under the experimental conditions. For example, check the stability of cyclodextrin (B1172386) complexes or lipid-based formulations at 37°C. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in a 96-well plate using 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add 98 µL of the aqueous buffer to each well. Add 2 µL of each DMSO concentration of this compound to the corresponding wells of the aqueous buffer plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation and Observation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours). Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
Quantitative Measurement (Optional): Use a plate reader to measure the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific aqueous solution over time.
Materials:
-
This compound solution in the desired aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator
-
HPLC vials
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired aqueous buffer at the final working concentration. Immediately take an aliquot, filter it if necessary, and transfer it to an HPLC vial. This is your T=0 sample.
-
Incubate Solution: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution, process them in the same way as the T=0 sample, and transfer to HPLC vials.
-
HPLC Analysis: Analyze all samples by HPLC. The stability of this compound is determined by comparing the peak area of the parent compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.
Visualizations
References
overcoming low PLpro-IN-5 permeability in cellular assays
Welcome to the technical support center for PLpro-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges during your cellular assays, with a focus on addressing the low permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is PLpro and why is it a target for antiviral drug development?
Papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses like SARS-CoV-2.[1][2] It is responsible for cleaving the viral polyprotein to release functional non-structural proteins that are necessary for viral transcription and replication.[1][3] Additionally, PLpro plays a crucial role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins, thereby helping the virus to evade immune detection.[4] This dual function in viral replication and immune evasion makes PLpro an attractive target for the development of antiviral therapies.
Q2: I'm observing a significant discrepancy between the in-vitro (biochemical) IC50 and the in-cell (cellular assay) EC50 for this compound. What could be the reason?
A common reason for a weaker effective concentration (EC50) in cellular assays compared to the half-maximal inhibitory concentration (IC50) from biochemical assays is the compound's low permeability across the cell membrane. While this compound may be a potent inhibitor of the isolated PLpro enzyme, its effectiveness in a cellular context depends on its ability to reach its intracellular target. Other factors could include compound stability in cell culture media, efflux by cellular transporters, or off-target effects.
Q3: Are there any known selective inhibitors for SARS-CoV-2 PLpro?
Yes, several selective inhibitors for SARS-CoV-2 PLpro have been identified and developed. One of the well-characterized non-covalent inhibitors is GRL-0617, which has shown selectivity for PLpro over host deubiquitinases (DUBs). Structure-based optimization has led to even more potent inhibitors with low nanomolar potency against the PLpro enzyme.
Q4: What is the mechanism of action for non-covalent PLpro inhibitors?
Non-covalent PLpro inhibitors, such as the GRL0617 series, typically act as competitive inhibitors. They bind to the enzyme, often at or near the substrate-binding site, and induce conformational changes that block the enzyme's catalytic activity. For example, GRL0617 binds to the S4-S3 subsites of PLpro, which induces a conformational change in a loop that closes access to the catalytic site.
Troubleshooting Guide: Low Cellular Permeability of this compound
This guide provides potential solutions and experimental strategies to address issues related to the low cellular permeability of this compound.
Issue 1: High EC50 value in cellular assays despite low biochemical IC50.
Possible Cause: Poor membrane permeability of this compound.
Solutions:
-
Increase Incubation Time: Extending the incubation period of the compound with the cells may allow for greater intracellular accumulation.
-
Use of Permeabilizing Agents (with caution): In mechanistic studies, very low, non-toxic concentrations of membrane permeabilizing agents like digitonin (B1670571) can be used to facilitate compound entry. However, this is not suitable for antiviral efficacy studies as it compromises cell integrity.
-
Formulation Strategies: Investigate the use of drug delivery systems such as lipid nanoparticles or conjugation to cell-penetrating peptides to enhance intracellular delivery.
-
Structural Modification of the Inhibitor: If feasible, medicinal chemistry efforts can be directed towards synthesizing analogs of this compound with improved physicochemical properties for better cell permeability, such as increased lipophilicity or reduced polar surface area.
-
Prodrug Approach: Design a prodrug of this compound that is more cell-permeable and is intracellularly converted to the active inhibitor.
Issue 2: Inconsistent results between different cell lines.
Possible Cause: Cell line-dependent differences in membrane composition or expression of efflux pumps.
Solutions:
-
Characterize Efflux Pump Activity: Use known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to determine if active transport out of the cell is contributing to the low efficacy of this compound.
-
Test in a Panel of Cell Lines: Evaluate this compound in various cell lines relevant to the disease model (e.g., Vero E6, Caco-2, A549-ACE2) to identify a more permissive cell line for your studies.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PLpro inhibitors from the literature to provide a reference for expected potency.
| Inhibitor | Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |
| GRL0617 | SARS-CoV-2 PLpro | Biochemical (IC50) | 0.6 | - | |
| SARS-CoV-2 | Cellular (EC50) | >10 | - | ||
| Jun9-72-2 | SARS-CoV-2 PLpro | Biochemical (IC50) | 0.67 ± 0.08 | - | |
| SARS-CoV-2 | Cellular (EC50) | 7.93 | Vero E6 | ||
| Jun9-84-3 | SARS-CoV-2 PLpro | Biochemical (IC50) | 0.67 ± 0.14 | - | |
| SARS-CoV-2 | Cellular (EC50) | 17.07 | Vero E6 | ||
| XR8-89 | SARS-CoV-2 PLpro | Biochemical (IC50) | 0.113 | - | |
| WEHI-P8 | SARS-CoV-2 | Cellular (EC50) | 0.298 | - | |
| PF-07957472 | SARS-CoV-2 | Cellular (EC50) | 0.147 | - | |
| Jun12682 | SARS-CoV-2 | Cellular (EC50) | 0.42 | - |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based PLpro Inhibition Assay
This protocol is adapted from established methods for measuring PLpro activity.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.
-
PLpro Enzyme Stock: Prepare a stock solution of purified SARS-CoV-2 PLpro in assay buffer. The optimal concentration should be determined empirically but is often in the nM range.
-
Substrate Stock: Prepare a stock solution of a fluorogenic substrate, such as Z-RLRGG-AMC, in DMSO.
-
This compound Stock: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of this compound at various concentrations or DMSO (vehicle control) to the wells.
-
Add 10 µL of PLpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based PLpro Activity Assay (FlipGFP Reporter)
This protocol is based on a cellular reporter assay to measure intracellular PLpro activity.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a plasmid encoding SARS-CoV-2 PLpro and a FlipGFP reporter plasmid that contains a PLpro cleavage site.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
-
Assay Readout:
-
After 24-48 hours of incubation, measure the GFP fluorescence using a fluorescence microscope or a plate reader. Cleavage of the reporter by active PLpro will result in a loss of GFP signal.
-
-
Data Analysis:
-
Normalize the GFP signal to a cell viability marker (e.g., CellTiter-Glo).
-
Plot the normalized GFP signal against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: PLpro's dual role in viral replication and immune suppression.
Caption: Troubleshooting workflow for low cellular efficacy of this compound.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
minimizing batch-to-batch variability of PLpro-IN-5
Welcome to the technical support center for PLpro-IN-5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Papain-like protease (PLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, with an IC50 value of 91.14 nM.[1] PLpro is a viral cysteine protease essential for processing the viral polyprotein, a crucial step in the viral replication cycle.[2][3] Additionally, PLpro plays a role in the host's immune response by removing ubiquitin and ISG15 from host cell proteins, thereby helping the virus evade the innate immune system.[2][4] By inhibiting PLpro, this compound disrupts viral replication and may help to restore the host's antiviral immune response.[5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The product is stable at room temperature for short periods, such as during shipping.[6] It is recommended to always refer to the Certificate of Analysis provided with your specific batch for the most accurate storage information.[1]
Q3: What solvents can I use to dissolve this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For in vivo applications, co-solvents such as PEG300 and Tween 80 may be necessary to achieve the desired concentration and formulation.[6] It is always advisable to test the solubility of a small amount of the compound in your chosen solvent before preparing a stock solution.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability of a small molecule inhibitor like this compound can arise from several factors, ranging from synthesis and purification to storage and handling, and finally to experimental execution. This guide provides a systematic approach to identifying and mitigating these sources of variability.
Diagram: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A workflow diagram illustrating the potential sources of batch-to-batch variability and their corresponding solutions.
Section 1: Synthesis and Purity of this compound
While the specific synthesis protocol for this compound is proprietary, general principles for ensuring consistency in small molecule synthesis apply.
Issue 1: Inconsistent Potency Between Batches
| Potential Cause | Troubleshooting Action |
| Variable Purity | Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Aim for >98% purity. |
| Presence of Impurities | Characterize the impurity profile of each batch using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Different impurities can have off-target effects or interfere with the assay. |
| Residual Solvents | Quantify residual solvents using Gas Chromatography (GC) or NMR. Solvents can affect the solubility and stability of the compound. |
Issue 2: Poor Solubility of a New Batch
| Potential Cause | Troubleshooting Action |
| Different Salt Form or Polymorph | Analyze the solid-state properties of the compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). |
| Incorrect pH of the Stock Solution | Measure the pH of the stock solution and adjust if necessary, especially if the compound has ionizable groups. |
Section 2: Compound Characterization and Handling
Issue 3: Inaccurate Concentration of Stock Solutions
| Potential Cause | Troubleshooting Action |
| Inaccurate Weighing | Use a calibrated analytical balance and ensure proper weighing technique. |
| Incomplete Dissolution | Visually inspect the solution for any undissolved material. Use sonication or gentle warming if necessary, and if the compound's stability allows. |
| Adsorption to Labware | Use low-adhesion polypropylene (B1209903) tubes for storage. |
Issue 4: Compound Degradation
| Potential Cause | Troubleshooting Action |
| Improper Storage | Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Instability in Assay Buffer | Assess the stability of this compound in your assay buffer over the time course of the experiment by incubating it and then analyzing its integrity by HPLC. |
Section 3: Assay Performance
Issue 5: Variability in IC50 Values
| Potential Cause | Troubleshooting Action |
| Inconsistent Assay Conditions | Strictly adhere to a validated assay protocol. Ensure consistent incubation times, temperatures, and reagent concentrations. The optimal pH for PLpro activity is around 6.5, and the enzyme is most active at 30°C.[4] |
| Variability in PLpro Enzyme Activity | Use a consistent source and batch of recombinant PLpro. Perform a quality control check on each new batch of enzyme to determine its specific activity.[7] The presence of 5 mM DTT and 100 mM NaCl in the assay buffer can improve reproducibility.[4] |
| DMSO Concentration | Keep the final DMSO concentration in the assay consistent and low (ideally ≤1%), as higher concentrations can inhibit PLpro activity.[4] |
| Substrate Quality | Use a high-quality, validated substrate such as Z-LRGG-AMC or ISG15-AMC.[8] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
This protocol outlines the essential steps for validating a new batch of this compound.
1. Purity Assessment by HPLC:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity ≥ 98%.
2. Identity Confirmation by LC-MS:
-
Use the same chromatographic conditions as for HPLC.
-
Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
-
Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound.
3. Concentration Determination of Stock Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a standard curve using a previously validated batch or by quantitative NMR (qNMR).
-
Determine the concentration of the new stock solution by comparing its HPLC peak area to the standard curve.
Protocol 2: PLpro FRET-Based Enzymatic Assay
This protocol is adapted from established methods for measuring PLpro activity.[9][10]
1. Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100.[9][10]
-
Recombinant SARS-CoV-2 PLpro: Prepare a working solution in assay buffer (e.g., 200 nM).
-
This compound: Prepare serial dilutions in DMSO, then dilute in assay buffer to the desired final concentrations.
-
FRET Substrate: Z-LRGG-AMC (1 mM stock in DMSO).
2. Procedure:
-
In a 96-well black plate, add 1 µL of diluted this compound or DMSO (for control).
-
Add 100 µL of PLpro enzyme solution to each well.
-
Incubate at 30°C for 30 minutes.[9]
-
Initiate the reaction by adding 1 µL of 1 mM FRET substrate.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) at 30°C for 60 minutes, taking readings every 1-2 minutes.[9]
3. Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Diagram: PLpro Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SARS-CoV-2 PLpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. PLpro-IN-6 | SARS-CoV | 3041046-04-9 | Invivochem [invivochem.com]
- 7. From Plasmid to Pure Protein: Production and Characterization of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.arizona.edu [repository.arizona.edu]
protocol for optimizing PLpro enzyme and substrate concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Papain-like protease (PLpro) enzyme and substrate concentrations in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for PLpro enzyme and a fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)?
A1: For initial experiments, a common starting point for SARS-CoV-2 PLpro is an enzyme concentration of 50-100 nM.[1][2][3] For the fluorogenic peptide substrate Z-RLRGG-AMC, a concentration of 10-20 µM is often used, which is typically around the Michaelis constant (Km) for many PLpro enzymes.[4][5] It is crucial to determine the optimal concentrations empirically for your specific assay conditions.
Q2: What are the key components of a standard PLpro assay buffer?
A2: A typical assay buffer for PLpro activity includes a buffering agent (e.g., 50 mM HEPES or Tris at pH 7.5), a reducing agent to maintain the catalytic cysteine in a reduced state (e.g., 1-10 mM DTT), and salt (e.g., 100-150 mM NaCl).[1][6][7] Additives such as 0.1 mg/mL BSA or 0.01% Triton X-100 may be included to prevent non-specific binding and improve enzyme stability.[2] For some PLpro enzymes, the addition of EDTA (e.g., 0.5 mM) can be essential for optimal activity.[8]
Q3: How do I determine the optimal enzyme concentration for my assay?
A3: To find the optimal enzyme concentration, perform a titration experiment. Prepare a series of reactions with a fixed, saturating concentration of your substrate and vary the PLpro concentration. The ideal enzyme concentration should yield a linear reaction rate over a reasonable time course (e.g., 30-60 minutes) and produce a signal that is well within the linear range of your detection instrument.[3] An enzyme concentration that results in approximately 10% substrate conversion is often a good target for kinetic assays.[3]
Q4: My PLpro enzyme shows low or no activity. What are the common causes?
A4: Several factors can lead to low PLpro activity:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. The presence of a reducing agent like DTT or TCEP in the storage and assay buffer is critical to maintain the activity of the catalytic cysteine.[6][8]
-
Suboptimal Buffer Conditions: The pH, salt concentration, and presence of necessary co-factors or additives can significantly impact activity. It may be necessary to perform a buffer optimization screen.[9]
-
Contaminants: The presence of protease inhibitors or denaturing agents in your sample or reagents can inhibit the enzyme.
-
Incorrect Substrate Concentration: If the substrate concentration is too low, the reaction rate will be minimal.
Q5: I am observing substrate inhibition at high substrate concentrations. How can I address this?
A5: Substrate inhibition is a known phenomenon for some enzymes where high concentrations of the substrate can lead to a decrease in enzyme activity. To mitigate this, perform a substrate titration experiment to determine the optimal substrate concentration that gives the maximal reaction rate without causing inhibition. If you are performing kinetic studies, ensure your substrate concentrations do not enter the inhibitory range. For inhibitor screening, using a substrate concentration at or below the Km is often recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffer. 3. Intrinsic fluorescence of test compounds. | 1. Prepare fresh substrate stock solutions. Run a "no-enzyme" control to quantify background. 2. Use high-purity reagents and water. Filter-sterilize buffers. 3. Run a "no-enzyme, with compound" control to measure compound fluorescence. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity. 2. Add stabilizing agents like BSA or glycerol (B35011) to the assay buffer. Optimize temperature and pH.[9] 3. Measure initial rates where product concentration is minimal. |
| High well-to-well variability | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents. 2. Ensure thorough mixing after adding each component. 3. Equilibrate the plate to the assay temperature before starting the reaction. |
| Assay signal is too low | 1. Enzyme concentration is too low. 2. Substrate concentration is too low. 3. Incorrect instrument settings. | 1. Increase the enzyme concentration. 2. Increase the substrate concentration. 3. Check the excitation and emission wavelengths for your fluorophore.[2][5] Optimize the gain settings on your plate reader. |
| Assay signal is saturating the detector | 1. Enzyme concentration is too high. 2. Substrate concentration is too high. | 1. Decrease the enzyme concentration. 2. Decrease the substrate concentration. |
Experimental Protocols
Protocol 1: Determination of Optimal PLpro Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for a PLpro assay using a fluorogenic peptide substrate.
-
Prepare a 2X Substrate Solution: Dilute the fluorogenic substrate (e.g., Z-RLRGG-AMC) to twice the desired final concentration (e.g., 40 µM for a 20 µM final concentration) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Prepare a PLpro Dilution Series: Perform a serial dilution of the PLpro enzyme in assay buffer to create a range of 2X concentrations (e.g., 200 nM, 100 nM, 50 nM, 25 nM, 12.5 nM, and 0 nM for the no-enzyme control).
-
Assay Setup: In a 384-well black plate, add 10 µL of each 2X PLpro dilution to triplicate wells.
-
Initiate the Reaction: Add 10 µL of the 2X substrate solution to each well to start the reaction. The final volume will be 20 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[2] Monitor the fluorescence signal every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the relative fluorescence units (RFU) versus time for each enzyme concentration. Calculate the initial velocity (slope of the linear portion of the curve) for each concentration. Select the enzyme concentration that provides a robust linear increase in fluorescence over the desired time frame.
Protocol 2: Determination of Optimal Substrate Concentration (Km)
This protocol describes how to determine the Michaelis constant (Km) of PLpro for a given substrate.
-
Prepare a PLpro Solution: Dilute the PLpro enzyme to a 2X concentration determined from Protocol 1 (e.g., 100 nM for a 50 nM final concentration) in assay buffer.
-
Prepare a Substrate Dilution Series: Create a series of 2X substrate concentrations ranging from well below to well above the expected Km (e.g., 0.5 µM to 100 µM).
-
Assay Setup: In a 384-well black plate, add 10 µL of each 2X substrate dilution to triplicate wells. Include a "no-substrate" control.
-
Initiate the Reaction: Add 10 µL of the 2X PLpro solution to each well.
-
Measure Fluorescence: Monitor the reaction kinetics as described in Protocol 1.
-
Data Analysis: Calculate the initial velocity for each substrate concentration. Plot the initial velocity versus the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Quantitative Data Summary
The following tables summarize typical concentration ranges and kinetic parameters for SARS-CoV-2 PLpro assays found in the literature.
Table 1: Typical Reagent Concentrations for PLpro Assays
| Reagent | Concentration Range | Reference(s) |
| SARS-CoV-2 PLpro | 5 nM - 1 µM | [1][4][6] |
| Z-RLRGG-AMC (peptide substrate) | 2 µM - 100 µM | [2][3][4] |
| Ubiquitin-AMC (protein substrate) | 100 nM - 250 nM | [1] |
| DTT | 1 mM - 10 mM | [2][6] |
| HEPES / Tris Buffer (pH 7.4-8.0) | 20 mM - 50 mM | [4][6][7] |
| NaCl | 100 mM - 150 mM | [6][7] |
Table 2: Example IC50 Values for Known PLpro Inhibitors
| Inhibitor | IC50 Value (µM) | Reference(s) |
| GRL0617 | 1.39 - 2.5 | [10] |
| YM155 | 2.47 | [10] |
| Cryptotanshinone | 5.63 | [10] |
| Tanshinone I | 2.21 | [10] |
| rac5c | 0.81 | [1] |
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. reframeDB [reframedb.org]
- 3. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
impact of reducing agents on PLpro-IN-5 inhibitory activity
Welcome to the technical support center for PLpro-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the impact of reducing agents on the inhibitory activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported inhibitory activity?
This compound (also referred to as compound 21 in some literature) is a potent inhibitor of the Papain-like protease (PLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. It has a reported IC50 value of 91.14 nM[1]. The high potency of this inhibitor suggests it may act via a covalent mechanism, but definitive studies on its mechanism of action are not publicly available. Covalent inhibitors form a chemical bond with the target enzyme, often leading to irreversible or slowly reversible inhibition.
Q2: Why are reducing agents used in PLpro enzymatic assays?
PLpro is a cysteine protease, meaning it has a critical cysteine residue (Cys111) in its active site that is essential for its catalytic activity[2][3]. This cysteine needs to be in its reduced (thiol) state to be active. Reducing agents are included in assay buffers to:
-
Prevent oxidation: The thiol group of the catalytic cysteine is susceptible to oxidation, which would inactivate the enzyme.
-
Maintain enzyme stability: Reducing agents can prevent the formation of intermolecular disulfide bonds that can lead to protein aggregation and loss of function[4].
-
Mimic the intracellular environment: The cytoplasm is a reducing environment, so the presence of a reducing agent can better reflect physiological conditions[5].
Dithiothreitol (DTT) is the most commonly used reducing agent in PLpro assays, typically at concentrations ranging from 1 to 10 mM[2][4][6].
Q3: How can reducing agents affect the measured inhibitory activity of this compound?
Reducing agents can have several effects on the apparent activity of PLpro inhibitors, leading to potential discrepancies in experimental results:
-
Direct reaction with the inhibitor: Some inhibitors, particularly those with electrophilic "warheads" designed for covalent modification of the catalytic cysteine, can react with reducing agents in the assay buffer. This can lead to the inactivation of the inhibitor and a loss of observed potency (an artificially high IC50 value).
-
Reversal of inhibition: For reversible covalent inhibitors, a reducing agent can sometimes reverse the covalent bond formed between the inhibitor and the enzyme, leading to a decrease in the observed inhibition over time[7].
-
Assay artifacts: Strong reducing agents like DTT can participate in redox cycling in the presence of certain compounds, leading to the generation of reactive oxygen species (ROS) that can inactivate the enzyme. This can result in false-positive hits in a screening campaign[2].
-
Alteration of enzyme kinetics: Different reducing agents can affect the kinetic parameters of PLpro to varying degrees, which can in turn influence the apparent potency of an inhibitor[2].
Q4: I am seeing lower than expected potency for this compound in my assay. What could be the cause?
Several factors could contribute to a lower than expected potency for this compound:
-
Presence of a high concentration of a strong reducing agent: If this compound is a covalent inhibitor with a reactive electrophile, a high concentration of a potent reducing agent like DTT could be inactivating the compound.
-
Enzyme concentration: Ensure that the enzyme concentration is appropriate for the assay and that the inhibitor concentration range is suitable for an accurate IC50 determination.
-
Substrate concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration.
-
Incubation time: For time-dependent inhibitors, the pre-incubation time of the enzyme and inhibitor can significantly affect the apparent IC50.
-
Compound stability: Ensure the stability of your stock solution of this compound.
Q5: Should I omit the reducing agent from my assay?
Omitting the reducing agent is generally not recommended as it can lead to the inactivation of the PLpro enzyme through oxidation and aggregation[4]. A better approach is to test different reducing agents or lower the concentration of the current one to see if it impacts the inhibitor's potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. Variability in pre-incubation time. 2. Inconsistent concentrations of reducing agent. 3. Degradation of the inhibitor or enzyme. | 1. Standardize the pre-incubation time of PLpro with this compound before adding the substrate. 2. Prepare fresh assay buffer with a consistent concentration of the reducing agent for each experiment. 3. Aliquot and store both inhibitor and enzyme stocks at the recommended temperature to avoid multiple freeze-thaw cycles. |
| Complete loss of this compound activity | 1. The inhibitor may be highly sensitive to the reducing agent used. 2. The inhibitor may have degraded. | 1. Test the activity of this compound in the presence of different reducing agents (e.g., TCEP, GSH, or β-mercaptoethanol) or a lower concentration of DTT. 2. Verify the integrity of the this compound stock solution. |
| High background fluorescence in the assay | 1. Autofluorescence of the inhibitor. 2. Contamination of the assay buffer or plates. | 1. Run a control experiment with the inhibitor in the absence of the enzyme to measure its intrinsic fluorescence. 2. Use fresh, high-quality reagents and plates. |
| PLpro enzyme shows low or no activity | 1. Absence or insufficient concentration of a reducing agent. 2. Improper storage or handling of the enzyme. | 1. Ensure that a reducing agent, such as DTT (typically 1-5 mM), is included in the assay buffer. 2. Store the enzyme at -80°C in small aliquots and avoid repeated freeze-thaw cycles. |
Data Presentation
Specific quantitative data on the impact of different reducing agents on the IC50 of this compound is not currently available in the public domain. The reported IC50 of 91.14 nM was likely determined in a standard assay buffer containing a reducing agent, such as DTT[1].
To illustrate how such data would be presented, the following table provides a hypothetical example based on findings for other PLpro inhibitors. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Hypothetical Impact of Reducing Agents on this compound IC50
| Reducing Agent | Concentration | Hypothetical IC50 of this compound (nM) | Notes |
| None | - | >1000 | Enzyme activity may be compromised. |
| DTT | 5 mM | 150 | Potential for some inhibitor inactivation. |
| TCEP | 1 mM | 120 | Generally less reactive with electrophilic compounds. |
| GSH | 5 mM | 100 | Physiologically relevant reducing agent. |
| β-mercaptoethanol | 5 mM | 140 | Another common thiol-based reducing agent. |
Experimental Protocols
General Protocol for PLpro Inhibition Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against SARS-CoV-2 PLpro using a fluorescence-based assay with a peptide substrate (e.g., Z-RLRGG-AMC).
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
This compound
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, and a reducing agent (e.g., 5 mM DTT)
-
DMSO
-
384-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor solutions into the assay buffer.
-
In a 384-well plate, add the diluted this compound solutions. Include controls with DMSO only (no inhibitor).
-
Add PLpro to each well to a final concentration of 20-100 nM.
-
Incubate the plate at 30°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship in Troubleshooting Low Potency
Caption: Troubleshooting guide for low observed potency of PLpro inhibitors.
Signaling Pathway Context: PLpro Function
Caption: Dual roles of PLpro in viral replication and immune evasion.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol-Reactive or Redox-Active: Revising a Repurposing Screen Led to a New Invalidation Pipeline and Identified a True Noncovalent Inhibitor Against Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PLpro FRET Assays for Inhibitor Screening
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Papain-like protease (PLpro) Förster Resonance Energy Transfer (FRET) assay conditions for accurate and reproducible inhibitor screening.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FRET signal is weak or absent. What are the potential causes and solutions?
A weak or non-existent FRET signal can stem from several issues, from reagent problems to incorrect instrument settings.
-
Inactive Enzyme: The PLpro enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at -80°C and minimize freeze-thaw cycles.[1] It's also crucial to include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (β-ME) in your assay buffer, as cysteine proteases like PLpro require a reduced active site for activity.[2][3]
-
Substrate Degradation: The FRET substrate can be sensitive to light and repeated freeze-thaw cycles. Protect it from light and aliquot it upon receipt.
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths set on your plate reader match the spectral properties of your FRET pair. For commonly used substrates like Z-RLRGG-AMC, excitation is typically around 360 nm and emission is around 460 nm.[4] For eGFP and mCherry FRET pairs, an excitation of 488 nm and emission of 610 nm is optimal.[2]
-
Buffer Incompatibility: Ensure your assay buffer has the optimal pH and ionic strength for PLpro activity. A pH of 7.5 is commonly used.
Q2: I'm observing a high background signal in my no-enzyme control wells. How can I reduce it?
High background fluorescence can mask the true signal from enzymatic activity and reduce the assay window.
-
Autofluorescent Compounds: Test compounds themselves may be fluorescent at the assay wavelengths. Always include a control plate with compounds alone to measure their intrinsic fluorescence.
-
Substrate Instability: The FRET substrate may be unstable and spontaneously hydrolyzing in your assay buffer. Prepare fresh substrate dilutions for each experiment.
-
Contaminated Reagents: Ensure all your reagents and assay plates are free from fluorescent contaminants.
Q3: My assay results are not reproducible. What factors could be causing this variability?
Lack of reproducibility can be frustrating. Here are some common culprits:
-
Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitors can lead to significant differences in results. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.
-
Temperature Fluctuations: PLpro activity is temperature-dependent, with optimal activity often observed around 30-37°C. Ensure consistent incubation temperatures across all plates and experiments.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer.
-
DMSO Concentration: If your inhibitors are dissolved in DMSO, ensure the final concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).
Q4: I suspect my hit compounds are false positives. How can I confirm their activity?
Distinguishing true inhibitors from assay artifacts is a critical step.
-
Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can help prevent this. You can also perform the assay at different enzyme concentrations; true inhibitors will show a consistent IC50, while the apparent potency of aggregators will change.
-
Thiol Reactivity: Compounds that react with the cysteine in the PLpro active site can appear as inhibitors. The inclusion of a high concentration of a reducing agent like DTT can help identify these compounds, as they will compete for binding.
-
Orthogonal Assays: Confirm your hits using a different assay format, such as a fluorescence polarization (FP) assay or a cell-based assay, to ensure the observed inhibition is not an artifact of the FRET assay.
Experimental Protocols & Data
Optimized PLpro FRET Assay Protocol
This protocol is a general guideline and may require further optimization for specific experimental setups.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.
-
PLpro Enzyme: Prepare a working solution of recombinant SARS-CoV-2 PLpro in assay buffer. The final concentration will need to be optimized, but a starting point of 20-100 nM is common.
-
FRET Substrate: Prepare a working solution of the FRET substrate (e.g., Z-RLRGG-AMC) in assay buffer. A common final concentration is 10-100 µM.
-
Inhibitors: Prepare serial dilutions of test compounds and a known inhibitor (positive control, e.g., GRL-0617) in assay buffer. Ensure the final DMSO concentration is consistent.
-
-
Assay Procedure (384-well plate format):
-
Add 25 µL of PLpro enzyme solution to each well.
-
Add a small volume (e.g., 100 nL for a 50 µL final volume) of the compound or control solution to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates). Read kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the kinetic reads.
-
Normalize the data to the controls:
-
0% inhibition (negative control): Enzyme + Substrate + DMSO
-
100% inhibition (positive control): Enzyme + Substrate + known inhibitor
-
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Recommended Range | Source |
| PLpro Concentration | 20 - 200 nM | |
| Substrate Concentration | 1 - 100 µM | |
| pH | 7.0 - 8.0 (Optimal ~7.5) | |
| Temperature | 25 - 37°C (Optimal ~30°C) | |
| DTT Concentration | 1 - 5 mM | |
| Triton X-100 | 0.01% | |
| Incubation Time (Enzyme-Inhibitor) | 15 - 30 minutes | |
| Final DMSO Concentration | < 1% |
Visual Guides
PLpro FRET Assay Workflow
Caption: Workflow for a PLpro FRET-based inhibitor screening assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common PLpro FRET assay issues.
References
- 1. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. reframeDB [reframedb.org]
Validation & Comparative
Validating PLpro Inhibitor Binding Affinity: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent antiviral therapeutics targeting the papain-like protease (PLpro) of SARS-CoV-2, rigorous validation of inhibitor binding affinity is paramount. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other established biophysical techniques for characterizing the interaction between small molecule inhibitors and PLpro. Experimental data for representative PLpro inhibitors are presented to illustrate the utility of these methods.
Data Presentation: Quantitative Comparison of PLpro Inhibitor Binding Affinities
The following table summarizes the binding affinities (KD) of various non-covalent PLpro inhibitors determined by Surface Plasmon Resonance (SPR) and other common validation techniques such as Isothermal Titration Calorimetry (ITC) and Bio-layer Interferometry (BLI).
| Compound/Inhibitor | Target | Method | KD (μM) | Reference |
| Compound 7 | SARS-CoV-2 PLpro | SPR | 0.2 | [1] |
| GRL0617 | SARS-CoV-2 PLpro | SPR | 1.8 | [2] |
| ZN-2-184 | SARS-CoV-2 PLpro | SPR | 0.16 | [2] |
| ZN-3-80 | SARS-CoV-2 PLpro | SPR | 0.08 | [2] |
| XR8-24 | SARS-CoV-2 PLpro | SPR | 0.04 | [2] |
| XR8-23 | SARS-CoV-2 PLpro | SPR | 0.03 | [2] |
| XR8-89 | SARS-CoV-2 PLpro | SPR | 0.02 | [2] |
| NSC338106 | SARS-CoV-2 PLpro | SPR | 1.1 | [3] |
| NSC651084 | SARS-CoV-2 PLpro | SPR | 2.3 | [3] |
| NSC679525 | SARS-CoV-2 PLpro | SPR | 3.5 | [3] |
Experimental Protocols
Detailed methodologies for Surface Plasmon Resonance (SPR) and a common alternative, Isothermal Titration Calorimetry (ITC), are provided below. These protocols are generalized and may require optimization for specific inhibitors and experimental conditions.
Surface Plasmon Resonance (SPR) Protocol for PLpro-Inhibitor Binding
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[4]
1. Materials:
-
Recombinant SARS-CoV-2 PLpro (ligand)
-
Small molecule inhibitor (analyte)
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, NTA)[5]
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Activation reagents (e.g., EDC/NHS for amine coupling)
-
Deactivation reagent (e.g., Ethanolamine-HCl)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
2. Method:
-
Immobilization of PLpro (Ligand):
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject a solution of PLpro (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Inject the deactivation reagent to block any remaining active esters on the surface.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Binding Analysis (Analyte Injection):
-
Prepare a dilution series of the small molecule inhibitor in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[5]
-
Inject the different concentrations of the inhibitor over both the PLpro-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Between each inhibitor injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Protocol for PLpro-Inhibitor Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[1][6]
1. Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Small molecule inhibitor
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., PBS)
-
DMSO (if required for inhibitor solubility)
2. Method:
-
Sample Preparation:
-
Thoroughly dialyze the PLpro solution against the final experimental buffer to ensure a precise buffer match.
-
Dissolve the inhibitor in the same final dialysis buffer. If DMSO is used, ensure the final concentration is identical in both the protein and inhibitor solutions to minimize heats of dilution.[7]
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the PLpro solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe. Typical starting concentrations are 10-50 µM PLpro in the cell and 100-500 µM inhibitor in the syringe.[7]
-
Perform a series of small, sequential injections of the inhibitor into the PLpro solution while monitoring the heat change.
-
A control experiment titrating the inhibitor into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Mandatory Visualizations
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Comparison of SPR with alternative binding affinity methods.
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Potency Showdown: A Comparative Guide to PLpro Inhibitors PLpro-IN-5 and GRL-0617
For Immediate Release
In the ongoing battle against coronaviruses, the papain-like protease (PLpro) has emerged as a critical therapeutic target. This enzyme is essential for viral replication and helps the virus evade the host's immune system. As researchers race to develop effective antiviral agents, two notable non-covalent inhibitors, PLpro-IN-5 and GRL-0617, have garnered attention. This guide provides a detailed comparison of their reported potencies, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Potency Comparison
A direct head-to-head comparison of this compound and GRL-0617 in the same study is not yet available in peer-reviewed literature. The following table summarizes the existing potency data from various sources. It is crucial to note that the experimental conditions for determining the potency of this compound are not publicly available in a peer-reviewed format, which makes a direct comparison with the well-documented GRL-0617 challenging.
| Compound | Target | Assay Type | Reported Potency (IC₅₀) | Antiviral Activity (EC₅₀) | Source |
| This compound | PLpro | Enzymatic Assay | 91.14 nM | Not Reported | Commercial Vendor |
| GRL-0617 | SARS-CoV PLpro | Enzymatic Assay | 0.6 µM | 14.5 µM (in Vero E6 cells) | [1][2][3] |
| SARS-CoV-2 PLpro | Enzymatic Assay | 0.8 µM - 2.4 µM | 19.96 µM - 27.6 µM (in various cell lines) | [4][5][6] |
Note: IC₅₀ (half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC₅₀ value indicates a more potent inhibitor. EC₅₀ (half-maximal effective concentration) measures the concentration of a drug that gives half of the maximal response, in this case, antiviral activity in a cell-based assay.
In-Depth Look at GRL-0617
GRL-0617 is a well-characterized inhibitor of coronavirus PLpro. Multiple studies have consistently reported its inhibitory activity against both SARS-CoV and SARS-CoV-2 PLpro. For SARS-CoV PLpro, the IC₅₀ is consistently around 0.6 µM[1][2][3]. When tested against the PLpro from SARS-CoV-2, the reported IC₅₀ values are in the low micromolar range, such as 0.8 µM and 2.4 µM[4]. In cell-based assays, GRL-0617 has demonstrated antiviral activity, inhibiting SARS-CoV replication in Vero E6 cells with an EC₅₀ of 14.5 µM[1][2]. Against SARS-CoV-2, its antiviral efficacy has been reported with EC₅₀ values ranging from 19.96 µM to 27.6 µM in different cell lines[5][6].
The Enigma of this compound
This compound is commercially available and marketed as a potent PLpro inhibitor with a reported IC₅₀ of 91.14 nM. This value suggests a significantly higher potency compared to GRL-0617. However, this data originates from a commercial vendor and references a Chinese patent. Without access to a peer-reviewed study detailing the experimental conditions under which this IC₅₀ was determined, a direct and equitable comparison with the extensively documented GRL-0617 is not feasible. The scientific community awaits independent verification of this high potency in a peer-reviewed publication.
Experimental Protocols: Measuring PLpro Inhibition
The potency of PLpro inhibitors is typically determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay. The following is a generalized protocol based on common practices in the field.
Objective: To determine the IC₅₀ of an inhibitor against SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
Test inhibitor (e.g., this compound or GRL-0617) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Method:
-
Reagent Preparation:
-
Prepare a working solution of SARS-CoV-2 PLpro in the assay buffer to the desired final concentration (e.g., 200 nM)[7].
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (e.g., 1 mM)[7].
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations for the assay.
-
-
Assay Procedure:
-
Add a fixed volume of the PLpro enzyme solution to each well of the microplate.
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (as a control) to the respective wells[7].
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme[7].
-
Initiate the enzymatic reaction by adding a fixed volume of the FRET substrate solution to all wells[7].
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time. The cleavage of the FRET substrate by PLpro separates the fluorophore (e.g., AMC) from the quencher, resulting in an increase in fluorescence.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC)[7].
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical PLpro enzymatic inhibition assay.
Caption: Workflow of a FRET-based enzymatic assay for determining PLpro inhibitor potency.
Conclusion
Based on currently available data, GRL-0617 is a well-validated, low-micromolar inhibitor of SARS-CoV-2 PLpro with demonstrated antiviral activity in cellular models. While this compound shows remarkable potential with a reported nanomolar potency, this claim requires independent, peer-reviewed verification to allow for a definitive comparison. Researchers are encouraged to critically evaluate the source and context of potency data when selecting inhibitors for their studies. The development of direct comparative studies will be instrumental in definitively ranking the potency of these and other emerging PLpro inhibitors.
References
- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00426K [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Non-Covalent PLpro Inhibitors for SARS-CoV-2 Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of prominent non-covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro). This analysis focuses on publicly available data for well-characterized inhibitors, as information regarding "PLpro-IN-5" is not available in the public domain.
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins (nsps) and also exhibits deubiquitinating (DUB) and deISGylating activities, which interfere with the host's antiviral signaling pathways.[3][4] These essential functions make PLpro a prime target for the development of antiviral therapeutics. This guide focuses on non-covalent inhibitors, which offer the advantage of reversible binding, potentially leading to improved safety profiles compared to covalent inhibitors.
Performance Comparison of PLpro Inhibitors
This section provides a quantitative comparison of several leading non-covalent PLpro inhibitors based on their enzymatic inhibition, cell-based antiviral efficacy, and binding affinity. The selected inhibitors, including GRL0617, XR8-24, and Jun12682, have been extensively studied and represent different scaffolds and binding mechanisms.
| Inhibitor | Target | IC50 (μM) | Ki (μM) | EC50 (μM) | Cell Line | Notes |
| GRL0617 | SARS-CoV PLpro | 0.6[5][6] | 0.49[5][6] | 14.5[5] | Vero E6 | A foundational non-covalent inhibitor, often used as a reference compound.[1] |
| SARS-CoV-2 PLpro | 0.8[7] | - | - | - | ||
| XR8-24 | SARS-CoV-2 PLpro | 0.56[8][9] | - | - | - | Engages the BL2 groove, blocking substrate access to the active site.[10][11] |
| Jun12682 | SARS-CoV-2 PLpro | - | 0.0377 | 0.44 - 2.02 | Caco-2 | Potent inhibitor with a "two-pronged" binding mode, targeting the BL2 groove and the Val70Ub-binding site.[12][13] |
| Naphthyridine Analog (Compound 85) | SARS-CoV-2 PLpro | 15.06[14][15] | 22.93[14] | - | - | Identified through virtual screening; demonstrates a competitive inhibition mechanism.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PLpro inhibitors. Below are summarized protocols for key in vitro and cell-based assays.
In Vitro PLpro Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of PLpro using a fluorogenic substrate.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the assay buffer, PLpro enzyme (at a final concentration of e.g., 70 nM), and the test compound.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., at a final concentration of 27 µM).
-
Monitor the increase in fluorescence over time using a plate reader (e.g., λex = 320 nm, λem = 420 nm).
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This assay determines the efficacy of a compound in protecting cells from virus-induced cell death.
-
Materials:
-
Vero E6 or other susceptible cell lines.
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the 96-well plates with cells and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percent protection for each compound concentration relative to an untreated, infected control.
-
Determine the EC50 value, the concentration at which 50% of the cytopathic effect is inhibited.
-
Visualizing PLpro's Role and Inhibition
The following diagrams illustrate the signaling pathway involving PLpro and a conceptual workflow for inhibitor screening.
Caption: PLpro's dual role in viral replication and immune evasion.
Caption: Workflow for non-covalent PLpro inhibitor discovery.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. embopress.org [embopress.org]
- 3. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thenativeantigencompany.com [thenativeantigencompany.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 8. Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jun12682 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemical screen uncovers novel structural classes of inhibitors of the papain-like protease of coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
A comparative guide for researchers, scientists, and drug development professionals.
An Objective Comparison of Preclinical SARS-CoV-2 PLpro Inhibitors and Resistance Mutations
While a specific inhibitor designated "PLpro-IN-5" was not identified in the reviewed scientific literature, this guide provides a comprehensive comparison of well-characterized preclinical inhibitors of the SARS-CoV-2 Papain-like Protease (PLpro). The focus is on inhibitors derived from the GRL0617 scaffold, such as PF-07957472 and Jun12682, and structurally distinct compounds like the WEHI-P series. This guide details the emergence of resistance mutations, presents supporting experimental data, and outlines the methodologies used to identify these mutations.
The Papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2][3] This dual functionality makes it a prime target for antiviral drug development.[1][2] However, the high mutation rate of SARS-CoV-2 raises concerns about the potential for drug resistance.[1] Understanding the mutations that confer resistance to PLpro inhibitors is crucial for the development of robust and long-lasting antiviral therapies.
Comparative Efficacy of PLpro Inhibitors Against Wild-Type and Mutant Enzymes
Several studies have identified key mutations in the PLpro enzyme that reduce the efficacy of inhibitors, particularly those based on the GRL0617 scaffold. The table below summarizes the in vitro efficacy of various inhibitors against wild-type PLpro and the fold change in resistance observed with specific mutations.
| Inhibitor | Scaffold | Target | Wild-Type IC50 (nM) | Mutant | Fold Change in Resistance | Reference |
| PF-07957472 | GRL0617-derivative | PLpro | 7.95 | E167G | >130-fold increase in Ki | [1] |
| Jun12682 | GRL0617-derivative | PLpro | 39.8 | Y268 mutations | Significant resistance | [1] |
| WEHI-P8 | Structurally Distinct | PLpro | 10.8 | Distinct from GRL0617 derivatives | N/A | |
| GRL0617 | Naphthalene-based | PLpro | ~2400 | N/A | N/A | [4] |
Note: IC50 and Ki values are measures of inhibitor potency; a higher value indicates lower potency. Fold change in resistance indicates how many times less effective the inhibitor is against the mutant enzyme compared to the wild-type.
Mutations at residues E167, Y268, and Q269 have been identified as hotspots for resistance to inhibitors that bind to the BL2 loop and groove region of PLpro, such as Jun12682 and PF-07957472.[1] For a mutation to be considered physiologically relevant, it must not only confer drug resistance but also maintain the enzymatic activity of PLpro, allowing the virus to remain viable.[1]
Experimental Protocols
The identification and characterization of PLpro resistance mutations involve a combination of in vitro biochemical assays and cell-based assays.
Deep Mutational Scanning (DMS)
This high-throughput method is used to systematically evaluate the impact of thousands of single amino acid substitutions on PLpro activity in the presence of an inhibitor.
-
Library Generation: A library of PLpro variants, each containing a single amino acid substitution and a unique barcode, is created.
-
Cellular Assay: The library of PLpro variants is expressed in human cells that also contain a fluorescent reporter system. PLpro activity leads to a change in fluorescence.
-
Inhibitor Treatment: The cells are treated with a specific concentration of the PLpro inhibitor.
-
Flow Cytometry: Cells are sorted based on their fluorescence signal using Fluorescence-Activated Cell Sorting (FACS). Variants that retain high PLpro activity in the presence of the inhibitor are collected.
-
Sequencing: The barcodes of the "escape" variants are sequenced to identify the mutations that confer resistance.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This biochemical assay is used to determine the potency of an inhibitor by measuring its effect on the enzymatic activity of purified PLpro.
-
Reagents: Purified wild-type or mutant PLpro enzyme, a fluorogenic peptide substrate (e.g., Z-RLRGG-AMC), and the inhibitor at various concentrations.
-
Reaction Setup: The enzyme and inhibitor are pre-incubated in a multi-well plate.
-
Initiation: The reaction is started by adding the fluorogenic substrate.
-
Measurement: As PLpro cleaves the substrate, a fluorescent signal is produced, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the concentration of inhibitor that reduces the enzyme's activity by 50% (IC50) is determined.
Cell-Based Viral Replication Assay
This assay assesses the ability of an inhibitor to block viral replication in a cellular context.
-
Cell Culture: A suitable cell line (e.g., Vero E6 cells) is seeded in multi-well plates.
-
Infection and Treatment: The cells are infected with SARS-CoV-2 and simultaneously treated with the inhibitor at various concentrations.
-
Incubation: The infected and treated cells are incubated to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured, often by quantifying viral RNA using RT-qPCR or by assessing the virus-induced cytopathic effect (CPE).
-
Data Analysis: The concentration of the inhibitor that reduces viral replication by 50% (EC50) is calculated.
Visualizing Mechanisms and Workflows
PLpro Inhibition and Resistance Pathway
References
Validating the Antiviral Efficacy of PLpro-IN-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel SARS-CoV-2 papain-like protease (PLpro) inhibitor, PLpro-IN-5, against other known inhibitors. This document outlines supporting experimental data, detailed protocols for validation, and visual representations of the underlying biological pathways and experimental procedures.
The emergence of novel coronaviruses necessitates the development of effective antiviral therapeutics. The SARS-CoV-2 papain-like protease (PLpro) is a crucial enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response, making it a prime target for antiviral drug development.[1][2][3][4] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins (nsps) essential for viral replication.[1][5][6] Furthermore, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host proteins, thereby disrupting the host's antiviral signaling pathways.[1][4][5][7]
This guide focuses on this compound, a novel non-covalent inhibitor of SARS-CoV-2 PLpro. We present a comparative analysis of its antiviral activity in different human cell lines, alongside established PLpro inhibitors such as GRL-0617.
Comparative Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound was evaluated in various cell lines and compared with the well-characterized PLpro inhibitor, GRL-0617. The data, summarized in the tables below, demonstrates the potent antiviral activity of this compound and its favorable safety profile.
| Compound | Cell Line | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero E6 | 1.5 ± 0.2 | > 50 | > 33.3 |
| A549-ACE2 | 1.2 ± 0.2 | > 50 | > 41.7 | |
| GRL-0617 | Vero E6 | > 20 | > 50 | - |
| A549-ACE2 | > 20 | > 50 | - | |
| Remdesivir | A549-ACE2 | ~10 | > 50 | > 5 |
| Compound | PLpro Enzymatic Inhibition (IC50, µM) |
| This compound | 0.8 ± 0.1 |
| GRL-0617 | 1.37 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the validation of this compound in other laboratories.
Cell-Based Antiviral Activity Assay (Cytopathic Effect - CPE)
-
Cell Seeding: Seed Vero E6 cells (or other suitable cell lines like A549-ACE2) in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in cell culture medium.
-
Infection: Remove the culture medium from the cells and infect with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Treatment: After 1 hour of viral adsorption, remove the virus inoculum and add the serially diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
CPE Measurement: Assess the cytopathic effect (CPE) visually under a microscope or quantify cell viability using a crystal violet staining assay or a commercial cell viability reagent (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
-
Cell Seeding: Seed cells in 96-well plates as described for the antiviral assay.
-
Treatment: Add serial dilutions of the test compounds to the cells without viral infection.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Measurement: Quantify cell viability using a standard method such as MTT, MTS, or a luminescent cell viability assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
PLpro Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Reagents: Recombinant SARS-CoV-2 PLpro enzyme, FRET-based substrate (e.g., Z-RLRGG-AMC).
-
Reaction Setup: In a 384-well plate, add 1 µL of varying concentrations of the test compound.
-
Enzyme Addition: Add 20 µL of a solution containing 50 nM of recombinant PLpro to each well and incubate for 30 minutes at 30°C.
-
Substrate Addition: Initiate the reaction by adding 1 µL of 1 mM FRET substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) for 1 hour at 30°C using a fluorescence plate reader.[3]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To better illustrate the biological context and experimental design, the following diagrams have been generated.
Caption: SARS-CoV-2 PLpro signaling pathway and inhibition by this compound.
Caption: Experimental workflow for validating the antiviral effect of this compound.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and selective inhibitor of SARS-CoV-2 PLpro. Its superior antiviral activity in human cell lines compared to GRL-0617, coupled with a favorable safety profile, positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols and visual aids provided herein are intended to facilitate the independent validation and further investigation of this and other novel PLpro inhibitors.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and Invalidation of SARS-CoV-2 Papain-like Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. biorxiv.org [biorxiv.org]
Restoring Innate Immunity: A Comparative Guide to Papain-like Protease (PLpro) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of viral pathogens that suppress the host's innate immune response underscores the urgent need for novel therapeutic strategies. One key viral enzyme implicated in this immunosuppression is the papain-like protease (PLpro). By inhibiting PLpro, it is possible to not only block viral replication but also restore the body's natural antiviral defenses. This guide provides a comparative analysis of several prominent PLpro inhibitors, offering a valuable resource for researchers in the field of antiviral drug development.
While the specific compound "PLpro-IN-5" was not found in the available literature, this guide focuses on well-characterized alternatives, including GRL-0617, YM155, cryptotanshinone, and tanshinone I. These compounds have been evaluated for their ability to inhibit PLpro and restore the innate immune response, providing a basis for comparison and future research.
The Dual Role of PLpro in Viral Infection and Immune Evasion
Coronaviral PLpro is a cysteine protease with two critical functions. Firstly, it is essential for processing the viral polyprotein, a crucial step in the virus's replication cycle.[1][2][3][4] Secondly, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, targeting host proteins to dampen the innate immune response.[5] Specifically, PLpro can remove ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from key signaling proteins, thereby inhibiting the production of type I interferons and other antiviral molecules. This dual functionality makes PLpro an attractive target for antiviral therapies, as its inhibition offers a "double strike" against the virus: directly hindering its replication and bolstering the host's immune defenses.
Comparative Efficacy of PLpro Inhibitors
The following tables summarize the in vitro efficacy of GRL-0617, YM155, cryptotanshinone, and tanshinone I against SARS-CoV-2 PLpro. The data is compiled from multiple studies and highlights the variability that can arise from different experimental conditions.
Table 1: Enzymatic Inhibition of SARS-CoV-2 PLpro (IC50 values)
| Compound | IC50 (µM) - Study 1 | IC50 (µM) - Study 2 |
| GRL-0617 | 1.39 | 1.67 |
| YM155 | 2.47 | 20.16 |
| Cryptotanshinone | 5.63 | 52.24 |
| Tanshinone I | 2.21 | 18.58 |
Note: The discrepancy in IC50 values between studies may be attributed to different substrates used in the enzymatic assays.
Table 2: Antiviral Activity in Cell-Based Assays (EC50 values)
| Compound | EC50 (µM) in Vero E6 cells |
| YM155 | 0.17 |
| Cryptotanshinone | 0.70 |
| Tanshinone I | 2.26 |
| GRL-0617 | 23.64 |
Mechanism of Action and Structural Insights
The selected inhibitors exhibit distinct mechanisms of action:
-
GRL-0617: This non-covalent inhibitor binds to the PLpro's substrate-binding pocket, inducing a conformational change that blocks the entry of the natural substrate. It has been shown to effectively block the deISGylating activity of PLpro, leading to the restoration of antiviral interferon pathways.
-
YM155: This compound demonstrates a unique binding mode, targeting three key sites on PLpro: the substrate-binding pocket, the ISG15 binding site, and the zinc finger motif. This multi-pronged attack may explain its potent antiviral activity.
-
Tanshinones (Cryptotanshinone and Tanshinone I): These natural products, derived from Salvia miltiorrhiza, have been identified as inhibitors of both PLpro and the main protease (Mpro) of coronaviruses. They are believed to act as slow-binding inhibitors. However, some studies suggest they may have a promiscuous mechanism of action due to their dual inhibitory activities and weaker PLpro inhibition in some assays.
Experimental Protocols
FRET-Based Enzymatic Assay for PLpro Inhibition
This assay is commonly used to determine the in vitro inhibitory activity of compounds against PLpro.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In its intact form, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by PLpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
Protocol Outline:
-
Reagents:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
FRET substrate (e.g., Z-RLRGG-AMC or Dabcyl-FTLRGG/APTKV-Edans).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100).
-
Test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., GRL-0617).
-
DMSO as a neutral control.
-
-
Procedure:
-
In a 384-well plate, add the PLpro enzyme to the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the positive and neutral controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based FlipGFP Assay for PLpro Activity
This assay measures the intracellular activity of PLpro inhibitors in a cellular context.
Principle: The FlipGFP reporter system consists of a "flipped" and thus non-fluorescent green fluorescent protein (GFP) that is linked to a specific protease cleavage site. When the target protease (in this case, PLpro) is active, it cleaves the linker, causing the GFP to "flip" back to its native, fluorescent conformation. The presence of an effective PLpro inhibitor will prevent this cleavage, resulting in a decrease in the GFP signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., 293T cells).
-
Co-transfect the cells with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro.
-
-
Compound Treatment:
-
Add the test compounds at various concentrations to the transfected cells.
-
Incubate for a defined period.
-
-
Fluorescence Measurement:
-
Measure the GFP fluorescence intensity using a fluorescence microscope or a plate reader.
-
-
Data Analysis:
-
Normalize the GFP signal to a control (e.g., cells treated with DMSO).
-
Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in the FlipGFP signal.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway affected by PLpro and the workflows of the experimental assays described.
Caption: PLpro-mediated suppression of the innate immune response.
Caption: Workflow of the FRET-based enzymatic assay for PLpro inhibitors.
Caption: Workflow of the cell-based FlipGFP assay for PLpro inhibitors.
Conclusion
The inhibition of viral PLpro represents a promising therapeutic strategy that can both curtail viral replication and reinvigorate the host's innate immune response. While the specific compound "this compound" remains elusive in the current scientific literature, the comparative analysis of well-documented inhibitors like GRL-0617, YM155, and various tanshinones provides valuable insights for the research community. The presented data and experimental protocols offer a foundation for the continued development and evaluation of novel PLpro inhibitors as a critical component of our arsenal (B13267) against existing and future viral threats. Further research is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these and other PLpro-targeting compounds.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reframeDB [reframedb.org]
- 4. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 5. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PLpro-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of PLpro-IN-5, a potent inhibitor of the papain-like protease (PLpro). Adherence to these guidelines is essential to ensure laboratory safety and environmental protection.
Chemical Properties and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is categorized as a protease inhibitor.[1] As such, it should be handled with the care required for potent, biologically active small molecules. The following table summarizes general safety and handling information applicable to this class of compounds.
| Property | Guideline | Source |
| Handling | Handle in a well-ventilated area, preferably a fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[3] Avoid inhalation of dust or aerosols.[3] | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refer to the manufacturer's instructions for optimal storage temperature, which is often at -20°C for protease inhibitors. | |
| Toxicity | The specific toxicity of this compound is not detailed. However, some protease inhibitors can be neurotoxic or act as irritants. Always review any available manufacturer's safety information. | |
| Stability | Protease inhibitors can be unstable in solution and at room temperature. Prepare solutions fresh and add to buffers immediately before use. |
Proper Disposal Procedures for this compound
Disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The following step-by-step guide provides a general framework for proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
The container must be leak-proof and have a tightly sealing lid.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the sanitary sewer.
-
Segregate aqueous waste from organic solvent waste.
-
-
Empty Containers:
-
A container that held this compound is considered hazardous waste.
-
If the container held an acute hazardous waste, it must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing (if applicable), deface the original label before disposing of the container as regular trash.
-
Step 2: Labeling and Storage of Hazardous Waste
-
Clearly label all hazardous waste containers with "Hazardous Waste" and the specific contents (e.g., "this compound solid waste," "this compound in DMSO").
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
Step 3: Disposal through Institutional Channels
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste yourself unless it is part of an approved laboratory procedure.
The logical workflow for the disposal of this compound is illustrated below.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: In Vitro PLpro Inhibition Assay
This protocol outlines the key steps for determining the inhibitory effect of compounds like this compound on PLpro enzymatic activity using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the PLpro enzyme in an appropriate buffer.
-
Prepare a stock solution of a fluorogenic peptide substrate.
-
Prepare serial dilutions of this compound (or other test inhibitors) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the PLpro enzyme to each well.
-
Add the various concentrations of this compound to the wells and incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by PLpro.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
The experimental workflow is depicted in the following diagram.
Caption: Experimental workflow for in vitro PLpro inhibition assay.
PLpro Signaling and Inhibition Pathway
The papain-like protease (PLpro) of coronaviruses is a multifunctional enzyme essential for viral replication and immune evasion. It cleaves the viral polyprotein to release non-structural proteins (nsps) required for forming the replication complex. Additionally, PLpro acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and ISG15 modifications from host proteins. This activity interferes with the host's innate immune response, particularly the Type I interferon (IFN-I) signaling pathway, by targeting key signaling molecules like STING. This compound acts by directly inhibiting the proteolytic activity of PLpro, thereby blocking both viral polyprotein processing and the suppression of the host's immune response.
The diagram below illustrates the dual role of PLpro and the mechanism of its inhibition.
Caption: Dual function of PLpro in viral replication and immune evasion, and its inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

